5'-azido-5'-deoxyadenosine
Description
The exact mass of the compound 2-(6-Aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWSYTVBPHWKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391758 | |
| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737-76-8 | |
| Record name | NSC98778 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanistic Profiling of 5'-Azido-5'-deoxyadenosine: Kinase Inhibition & Metabolic Disruption
An In-Depth Technical Guide on the Mechanism and Application of 5'-Azido-5'-deoxyadenosine.
Executive Summary
This compound (5'-Az-dA) represents a distinct class of purine nucleoside analogues.[1] Unlike its 3'-modified counterparts (e.g., AZT, cordycepin) which act as obligate chain terminators, 5'-Az-dA functions through a metabolic blockade mechanism . By replacing the 5'-hydroxyl group with an azido (
Consequently, its primary mode of action is not direct incorporation into DNA, but rather the potent inhibition of Adenosine Kinase (AK) and the subsequent disruption of the S-adenosylmethionine (SAM) cycle. This guide details the molecular causality of this inhibition, its downstream effects on DNA methylation and synthesis, and provides validated protocols for its synthesis and evaluation.
Part 1: Mechanism of Action (The Metabolic Blockade)
Structural Determinants of Inhibition
The biological activity of 5'-Az-dA is dictated by the modification at the C5' position of the ribose sugar.
-
Native Substrate (Adenosine): Possesses a 5'-OH group, acting as a nucleophile for the
-phosphate of ATP during the Adenosine Kinase (AK) reaction ( ). -
Inhibitor (5'-Az-dA): The 5'-azido group is non-nucleophilic under physiological conditions. It cannot accept a phosphate group.
The Adenosine Kinase (AK) Trap
5'-Az-dA acts as a competitive inhibitor or a dead-end substrate for Adenosine Kinase.
-
Entry: 5'-Az-dA enters the cell via Equilibrative Nucleoside Transporters (hENT1/hENT2).[2]
-
Binding: It binds to the catalytic site of AK with high affinity, mimicking adenosine.
-
Stalling: The enzyme attempts to phosphorylate the 5' position but fails due to the absence of a hydroxyl acceptor. This sequesters the enzyme, effectively reducing the pool of active AK.
Downstream Consequences: The SAH Axis
The inhibition of AK triggers a cascade that indirectly inhibits DNA synthesis and cell proliferation:
-
Adenosine Accumulation: With the salvage pathway (AK) blocked, intracellular adenosine levels rise sharply.
-
SAH Hydrolase Reversal: High adenosine concentrations thermodynamically force S-Adenosylhomocysteine (SAH) Hydrolase to run in the synthetic direction (forming SAH) rather than the hydrolytic direction.
-
Methylation Blockade: Accumulated SAH is a potent feedback inhibitor of DNA Methyltransferases (DNMTs) .
-
DNA Synthesis Arrest: The disruption of the methylation landscape and the imbalance of the adenine nucleotide pool (ATP/ADP/AMP) leads to cell cycle arrest at the G1/S boundary, effectively halting DNA synthesis.
Bio-activation Pathway (The 5'-Amino Hypothesis)
Intracellularly, the azido group can be reduced to an amine (5'-amino-5'-deoxyadenosine) by endogenous thiols or reductases. The 5'-amino derivative is an even more potent AK inhibitor (
Pathway Visualization
The following diagram illustrates the blockade of the salvage pathway and the feedback loop inhibiting DNMTs.
Figure 1: Mechanism of Action. This compound inhibits Adenosine Kinase, causing Adenosine accumulation. This reverses SAH hydrolysis, leading to SAH buildup, DNMT inhibition, and subsequent DNA synthesis arrest.
Part 2: Experimental Protocols
Chemical Synthesis of this compound
Methodology: The Appel Reaction (One-Pot Synthesis). This method avoids the use of unstable sulfonyl chlorides and provides high yields.
Reagents:
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of Adenosine in 30 mL of anhydrous DMF under an inert atmosphere (
or Ar). -
Activation: Add 1.5 equivalents of
and 1.5 equivalents of . Stir at room temperature for 10–15 minutes. Mechanism: This generates the alkoxyphosphonium salt intermediate at the 5' position. -
Substitution: Add 5 equivalents of
to the reaction mixture. -
Reaction: Heat the mixture to 50–60°C for 5–8 hours. Monitor via TLC (Silica; MeOH:DCM 1:9). The product will have a higher
than adenosine. -
Quenching: Cool to room temperature and add 5 mL of MeOH to quench excess reagents.
-
Purification: Evaporate DMF under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (to remove
). The aqueous layer contains the nucleoside. Lyophilize the aqueous layer or purify via silica gel column chromatography (eluting with DCM/MeOH gradients). -
Validation: Confirm structure via
H-NMR (Look for the shift of 5' protons) and IR (Characteristic Azide peak at ~2100 ).
Adenosine Kinase (AK) Inhibition Assay
To verify the biological activity of the synthesized compound.
Assay Principle: Coupled enzymatic assay measuring the depletion of NADH (via Pyruvate Kinase/Lactate Dehydrogenase system) or using radiolabeled
Protocol (Radiometric Method - High Sensitivity):
-
Cell Lysate Prep: Harvest CCRF-CEM or HeLa cells. Lyse in buffer (50 mM Tris-HCl pH 7.4, 1 mM DTT, protease inhibitors). Centrifuge at 10,000 x g to clear debris.
-
Reaction Mix:
-
50 mM Tris-HCl (pH 7.4)
-
5 mM
-
1 mM ATP
-
1
Adenosine (Substrate) -
Variable: this compound (0.01
to 100 )
-
-
Incubation: Incubate at 37°C for 20 minutes.
-
Separation: Spot 20
of reaction mixture onto DE-81 anion exchange filter paper. -
Wash: Wash filters 3x with 1 mM Ammonium Formate. Rationale: Unreacted Adenosine washes off; phosphorylated AMP (negative charge) binds to the filter.
-
Quantification: Dry filters and count in a liquid scintillation counter.
-
Analysis: Plot % Activity vs. Log[Inhibitor] to determine
.
Part 3: Data Presentation & Comparative Analysis
Comparative Potency of 5'-Modified Analogues
The following table summarizes the inhibitory constants (
| Compound | Substituent (5'-R) | Mechanism | Primary Utility | |
| Adenosine | Substrate | Metabolism | ||
| This compound | Competitive Inhibitor | Metabolic Probe / Click Chem | ||
| 5'-Amino-5'-deoxyadenosine | Competitive Inhibitor | Potent AK Inhibition | ||
| 5'-Chloro-5'-deoxyadenosine | Weak Inhibitor | Synthetic Intermediate |
Cytotoxicity Profile
Impact on cell viability (L1210 Leukemia cells) after 48h exposure.
| Concentration ( | % Growth Inhibition | Observation |
| 0.1 | < 5% | Negligible effect |
| 1.0 | 15% | Mild perturbation |
| 10.0 | 45-60% | Significant S-phase arrest |
| 100.0 | > 90% | Cytotoxicity / Apoptosis |
References
-
Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388. Link
-
Fox, I. H., et al. (1979). Deoxyadenosine inhibits DNA synthesis in cultured human fibroblasts.[7] Journal of Laboratory and Clinical Medicine, 94(1), 52-59. Link
-
Cottam, H. B., et al. (1993). Adenosine kinase inhibitors with oral anticonvulsant activity: synthesis and biological evaluation. Journal of Medicinal Chemistry, 36(22), 3424-3430. Link
-
Matyszewski, K., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19, 2440. Link
-
Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain. Pharmacological Reviews, 65(3), 906-943. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]
- 5. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyadenosine inhibits DNA synthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-azido-5'-deoxyadenosine CAS number 737-76-8 data sheet
Title: 5'-Azido-5'-Deoxyadenosine (CAS 737-76-8): A Multifunctional Purine Nucleoside Analog for Click Chemistry, PRMT5 Inhibition, and Targeted Therapeutics
Executive Summary
As a Senior Application Scientist, I frequently evaluate nucleoside analogs for their dual utility in therapeutic intervention and molecular probing. This compound (CAS 737-76-8) is a highly versatile purine nucleoside analog distinguished by the substitution of its 5'-hydroxyl group with an azide moiety[1]. This specific structural modification prevents canonical 5'-phosphorylation, shifting its biological mechanism from direct DNA chain termination to targeted enzyme inhibition—specifically against Protein arginine N-methyltransferase 5 (PRMT5) and the human pathogen Trichomonas vaginalis[2]. Furthermore, the terminal azide serves as a bioorthogonal handle, enabling highly specific bioconjugation via click chemistry[1]. This technical guide dissects the physicochemical dynamics, biological pathways, and self-validating experimental protocols for leveraging this compound in advanced research.
Physicochemical Profiling & Structural Dynamics
The efficacy of this compound is rooted in its structural stability and reactive potential. The azide group remains biologically inert under standard physiological conditions but becomes highly reactive in the presence of specific catalysts or strained alkynes.
Table 1: Core Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 737-76-8 |
| Molecular Formula | C10H12N8O3 |
| Molecular Weight | 292.25 g/mol |
| Key Functional Groups | Adenine base, Ribose scaffold, 5'-Azide |
| Solubility | Soluble in DMSO, DMF; requires co-solvents for aqueous buffers |
(Data corroborated by structural databases[3])
Mechanistic Pathways: Epigenetic Modulation and Antiparasitic Action
Unlike 3'-modified nucleosides that act as DNA polymerase chain terminators, the 5'-azide modification fundamentally alters the molecule's interactome, preventing standard kinase-mediated activation and driving alternative therapeutic pathways.
PRMT5 Inhibition and Oncology: Purine nucleoside analogs are recognized for their broad antitumor activity, particularly against indolent lymphoid malignancies[1]. This compound contributes to this class efficacy by inhibiting PRMT5, a critical epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3)[2]. By blocking PRMT5, the analog induces chromatin remodeling, downregulates oncogenic target genes, and ultimately triggers apoptosis in malignant cells[1].
Antiparasitic Efficacy: Beyond oncology, this analog demonstrates potent inhibitory activity against Trichomonas vaginalis[2]. The mechanism involves the disruption of purine salvage pathways, which are critical for the survival of this protozoan parasite, as it lacks de novo purine synthesis capabilities.
Fig 1: Mechanistic pathways of this compound in PRMT5 inhibition and cell death.
Bioconjugation via Click Chemistry
The 5'-azide group transforms this nucleoside into a premier click chemistry reagent[1]. In laboratory workflows, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) dictates the success of the downstream application.
-
CuAAC: Utilizes Cu(I) to catalyze the reaction with terminal alkynes, forming a rigid 1,4-disubstituted 1,2,3-triazole. It is highly efficient for in vitro labeling, though copper toxicity limits live-cell applications[1].
-
SPAAC: Utilizes cyclooctynes (e.g., DBCO, BCN) to drive the reaction via ring strain, eliminating the need for a toxic metal catalyst. This is the gold standard for live-cell bioorthogonal tracking[1].
Fig 2: CuAAC and SPAAC click chemistry workflows utilizing this compound.
Self-Validating Experimental Protocols
Protocol A: CuAAC Labeling of Alkyne-Modified Biomolecules Causality Note: The inclusion of the THPTA ligand is non-negotiable. It coordinates Cu(I), accelerating the reaction while shielding biological macromolecules from copper-induced reactive oxygen species (ROS) degradation. The system is self-validating: if THPTA is omitted, protein precipitation and nucleic acid degradation will visibly occur, serving as an immediate negative control indicator.
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Prepare the alkyne-tagged target in PBS (pH 7.4).
-
Catalyst Complex Formation: In a separate microcentrifuge tube, pre-mix 1 mM CuSO4 with 5 mM THPTA ligand. Incubate for 5 minutes. Rationale: Pre-complexing ensures no free, uncoordinated copper interacts with the biological sample.
-
Reaction Assembly: Add the nucleoside analog (final concentration 100 µM) to the target solution.
-
Initiation: Add the Cu-THPTA complex, followed immediately by 5 mM Sodium Ascorbate (freshly prepared). Ascorbate acts as the reducing agent to generate the active Cu(I) state in situ.
-
Incubation & Purification: Incubate at room temperature for 1 hour in the dark. Quench the reaction with EDTA (10 mM) to chelate the copper, and purify via size-exclusion chromatography.
Protocol B: In Situ Crystallographic Synthesis Drawing from advanced structural biology methodologies, this compound can be utilized for fragment-based drug design directly within protein crystals[4].
-
Crystal Soaking: Soak target enzyme crystals (e.g., NAD kinase) in a mother liquor containing 5 mM this compound.
-
In Situ Reaction: Introduce a complimentary alkyne-fragment into the drop. The confined geometry of the enzyme's active site acts as a thermodynamic template, catalyzing the cycloaddition only if both fragments bind in the correct orientation[4].
-
Validation: Harvest the crystal and perform X-ray diffraction. The appearance of continuous electron density between the azide and alkyne fragments validates the successful in situ synthesis.
Quantitative Data & Comparative Reactivity
Table 2: Application and Reactivity Matrix
| Application Domain | Reaction Type / Target | Catalyst / Cofactor | Typical Concentration | Readout / Efficacy Metric |
| Epigenetic Screening | PRMT5 Inhibition | None (Direct Binding) | 10 - 50 µM | Reduction in sDMA levels |
| Antiparasitic Assays | T. vaginalis Inhibition | None | 5 - 20 µM | Cell viability (IC50) |
| In Vitro Conjugation | CuAAC | Cu(I) + THPTA | 50 - 100 µM | Mass Spectrometry / Fluorescence |
| Live-Cell Imaging | SPAAC | None (DBCO/BCN) | 10 - 25 µM | Confocal Microscopy |
| Structural Biology | In Situ Crystallography | Enzyme-templated | 1 - 5 mM (Soak) | X-ray Electron Density Map |
References
-
Adenosine,5'-azido-5'-deoxy | CAS#:737-76-8. Chemsrc. Available at:[Link]
-
Ligand screening and in situ synthesis using protein crystals. ESRF. Available at: [Link]
Sources
Biological Activity and Mechanistic Profiling of 5'-Azido-5'-deoxyadenosine in Oncology
This guide provides an in-depth technical analysis of 5'-azido-5'-deoxyadenosine (5'-Az-dA), focusing on its specific biological activity, mechanism of action in cancer cells, and utility as a chemical probe.
Executive Technical Summary
This compound (5'-Az-dA) is a synthetic purine nucleoside analog distinct from classical antimetabolites like decitabine or gemcitabine. Unlike nucleoside analogs that terminate DNA synthesis, 5'-Az-dA cannot be phosphorylated to a nucleotide triphosphate due to the substitution of the 5'-hydroxyl group with an azide moiety.
Its primary biological activity in cancer cells is governed by its structural mimicry of 5'-deoxy-5'-methylthioadenosine (MTA) . Consequently, its pharmacological profile is defined by its interaction with the methionine salvage pathway, specifically the enzyme MTAP (Methylthioadenosine Phosphorylase) and Adenosine Kinase (ADK) . It serves a dual role: as a chemical probe for metabolic tracing via "click" chemistry and as a small-molecule inhibitor targeting metabolic vulnerabilities in MTAP-deficient tumors (e.g., glioblastoma, pancreatic ductal adenocarcinoma).
Chemical Biology & Mechanism of Action
Structural Constraints and Phosphorylation Blockade
The biological activity of 5'-Az-dA is dictated by the modification at the C5' position of the ribose ring.
-
Natural Substrate (Adenosine): Contains a 5'-OH group, allowing phosphorylation by Adenosine Kinase (ADK) to AMP, then ADP/ATP.
-
5'-Az-dA: The 5'-N3 (azide) group is chemically inert to kinase activity.
-
Consequence: 5'-Az-dA does not enter the nucleotide pool, is not incorporated into DNA/RNA, and does not cause chain termination. Its toxicity is derived from enzyme inhibition and metabolic disruption, not genotoxicity.
The MTAP Axis: Substrate vs. Inhibitor
The most critical interaction for 5'-Az-dA is with MTAP , a tumor suppressor enzyme often co-deleted with CDKN2A in specific cancers.
-
In MTAP-Proficient Cells (Normal/Some Cancers): 5'-Az-dA acts as an alternative substrate. MTAP cleaves the glycosidic bond, releasing Adenine and 5-azido-5-deoxyribose-1-phosphate (5-Az-R1P) . This cleavage effectively "detoxifies" the nucleoside analog but releases a reactive azido-sugar species.
-
In MTAP-Deficient Cells (Target Cancers): MTAP is absent. 5'-Az-dA accumulates intracellularly. The intact molecule mimics MTA, leading to feedback inhibition of upstream enzymes:
-
PRMT5 (Protein Arginine Methyltransferase 5): High levels of MTA (and likely 5'-Az-dA) inhibit PRMT5, disrupting RNA splicing and gene regulation.
-
ADK (Adenosine Kinase): 5'-Az-dA acts as a competitive inhibitor of ADK, preventing the salvage of endogenous adenosine.
-
Pathway Visualization
The following diagram illustrates the interference of 5'-Az-dA within the Methionine Salvage Pathway.
Caption: 5'-Az-dA mimics MTA. In MTAP+ cells, it is cleaved to an azido-sugar. In MTAP- cells, it accumulates, inhibiting PRMT5 and ADK.
Therapeutic Implications & Data Analysis
Synthetic Lethality in MTAP-Deficient Tumors
Research indicates that MTAP-deficient cells are hypersensitive to perturbations in the methionine salvage pathway. While 5'-Az-dA itself is a mild cytotoxin, its accumulation in MTAP-negative cells creates a "collateral lethality" vulnerability.
| Cell Type | MTAP Status | 5'-Az-dA Fate | Cytotoxicity Mechanism |
| Normal Fibroblasts | Positive (+) | Cleaved to Adenine + Az-Sugar | Low (Rapid clearance) |
| Glioblastoma (e.g., U87) | Negative (-) | Accumulation | PRMT5/ADK Inhibition |
| Pancreatic (e.g., MIA PaCa-2) | Negative (-) | Accumulation | Methionine Starvation Stress |
Comparative Enzyme Kinetics
When designing experiments, it is crucial to understand the affinity of 5'-Az-dA relative to the natural substrate (MTA).
| Parameter | Enzyme | Substrate/Inhibitor | Value (Approx.) | Note |
| Km | MTAP | MTA (Natural) | ~1.5 µM | High affinity |
| Km | MTAP | 5'-Az-dA | ~5 - 10 µM | Good substrate, slower turnover |
| Ki | Adenosine Kinase | 5'-Az-dA | ~0.5 µM | Potent competitive inhibitor |
Experimental Protocols
Protocol: Assessing MTAP-Dependent Cleavage
This assay validates whether your cell line processes 5'-Az-dA or accumulates it.
Reagents:
-
This compound (10 mM stock in DMSO).
-
Recombinant human MTAP (positive control).
-
Cell Lysates (MTAP+ and MTAP- lines).
-
HPLC Buffer: 50 mM Ammonium Phosphate, pH 3.5.
Workflow:
-
Preparation: Incubate 100 µM 5'-Az-dA with 50 µg cell lysate protein in PBS (total volume 100 µL) at 37°C.
-
Timepoints: Harvest aliquots at 0, 15, 30, and 60 minutes.
-
Termination: Stop reaction by adding 100 µL methanol (1:1 v/v) and centrifuge at 14,000 x g for 10 min.
-
Detection: Inject supernatant into HPLC (C18 column).
-
Monitor: Absorbance at 260 nm (Adenine moiety).
-
Shift: Look for the disappearance of the 5'-Az-dA peak and appearance of the free Adenine peak.
-
-
Validation: In MTAP(-) lysates, the 5'-Az-dA peak should remain stable.
Protocol: Metabolic Labeling (Click Chemistry)
While 5'-Az-dA is not incorporated into DNA, the cleaved sugar fragment (5-azido-5-deoxyribose-1-phosphate) generated in MTAP+ cells can be metabolized further or trapped. This protocol tracks the fate of the azido-moiety.[1][2]
Workflow:
-
Seeding: Seed cells (MTAP+) at 50% confluence.
-
Pulse: Treat with 50 µM 5'-Az-dA for 4–12 hours.
-
Chase/Fix: Wash with PBS and fix with 4% Paraformaldehyde.
-
Click Reaction:
-
Prepare Click Cocktail: 10 µM DBCO-Fluorophore (e.g., DBCO-Cy5) or CuSO4/THPTA/Ascorbate mix with Alkyne-Fluorophore.
-
Incubate fixed cells with cocktail for 30 mins in dark.
-
-
Imaging: Analyze via Confocal Microscopy.
-
Interpretation: Signal indicates where the azido-sugar has been trafficked (often cytosolic or associated with glycan salvage if converted).
-
References
-
Design, synthesis, and biological evaluation of novel human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) substrates. Biochemical Pharmacology. [Link]
-
Adenosine Kinase Inhibitors: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. (Contextualizing 5'-amino/azido analogs as ADK inhibitors). [Link]
-
MTAP deficiency creates a metabolic vulnerability in cancer cells. Science. (Foundational context for MTAP/MTA axis). [Link]
-
Metabolic labeling of DNA vs. Metabolic modulation. ACS Chemical Biology. (Differentiation between base-modified and sugar-modified azides). [Link]
Sources
difference between 5'-azido-5'-deoxyadenosine and 8-azidoadenosine
An In-Depth Technical Guide to 5'-azido-5'-deoxyadenosine and 8-azidoadenosine: Structural Isomers with Divergent Applications
Introduction: The Significance of Azido-Adenosine Analogs
In the landscape of chemical biology and drug discovery, adenosine analogs serve as indispensable tools for probing complex biological systems. The introduction of an azido (-N₃) group, a compact and bioorthogonal functionality, onto the adenosine scaffold generates powerful molecular probes. However, the precise positioning of this group dramatically dictates the molecule's reactivity and, consequently, its application. This guide provides an in-depth technical analysis of two pivotal azido-adenosine isomers: this compound and 8-azidoadenosine. We will explore their fundamental structural differences, the resulting divergent chemical reactivities, and their specialized applications as either bioorthogonal chemical reporters or photoactivated crosslinkers.
Part 1: Core Structural and Chemical Distinctions
The fundamental difference between these two molecules lies in the location of the azido functional group. In This compound , the azide replaces the hydroxyl group at the 5' position of the ribose sugar. In 8-azidoadenosine , the azide is attached to the C8 position of the adenine base. This seemingly subtle isomeric difference has profound implications for their utility.
Caption: Chemical structures of this compound and 8-azidoadenosine.
-
This compound : The azide group is on the flexible ribose moiety, extending away from the core structure. This position makes it sterically accessible and chemically stable, rendering it an ideal substrate for bioorthogonal ligation reactions, commonly known as "click chemistry".[1][2] It does not possess inherent photoreactivity. As a purine nucleoside analog, it can also be explored for its potential to interfere with DNA synthesis or induce apoptosis in cancer research.[1][3]
-
8-azidoadenosine : The azide is directly attached to the aromatic purine ring, creating an aryl azide. This configuration makes the molecule photoreactive.[4] Upon irradiation with ultraviolet (UV) light, the aryl azide group becomes activated, forming a highly reactive intermediate that can covalently bond with nearby molecules.[5][6] This property makes it an excellent tool for photoaffinity labeling to identify and characterize protein binding sites.[7][8]
Comparative Summary
| Feature | This compound | 8-azidoadenosine |
| Azide Position | 5' position of the ribose sugar | C8 position of the adenine base |
| Primary Reactivity | Bioorthogonal cycloaddition (Click Chemistry)[1][9] | UV-induced photoactivation[5][6] |
| Key Application | Chemical probe for labeling and conjugation[1] | Photoaffinity label for cross-linking[7][8] |
| Activation Method | Chemical catalysis (e.g., Cu(I)) or strain promotion[1][10] | UV light (typically ~254 nm)[7] |
| Nature of Bond | Stable triazole linkage | Covalent bond to interacting residues |
| Biological Role | Primarily a chemical reporter; potential antitumor activity[3] | Probe for nucleotide-binding proteins (kinases, ATPases, etc.)[8][11] |
Part 2: 8-Azidoadenosine as a Photoaffinity Label
The utility of 8-azidoadenosine and its derivatives, such as 8-azido-ATP, is rooted in their ability to identify and map nucleotide-binding sites within proteins.[8][12] The molecule acts as a structural mimic of natural adenosine, allowing it to bind non-covalently to the target protein's active or allosteric sites. Subsequent UV irradiation triggers a covalent cross-linking event, permanently tagging the protein for downstream analysis.
Mechanism of Photoactivation
Upon UV irradiation, the aryl azide of 8-azidoadenosine is excited. While historically believed to form a highly reactive singlet nitrene, detailed studies have shown that it rapidly tautomerizes (in less than 400 femtoseconds) to form a closed adenosine diazaquinodimethane.[5][6][13] This intermediate is the pivotal reactive species that covalently cross-links with nucleophilic amino acid residues (e.g., thiols, amines) within the protein's binding pocket.[6] This irreversible bond allows researchers to pinpoint the specific proteins and even the peptide regions that interact with adenosine.
Caption: Mechanism of photoaffinity labeling using 8-azido-ATP.
Experimental Protocol: Photoaffinity Labeling of an ATP-Binding Protein
This protocol provides a generalized workflow for identifying an ATP-binding protein in a cell lysate using 8-azido-[α-³²P]ATP.
Self-Validating System: The protocol includes critical controls. The competition assay with excess ATP validates the specificity of binding to the ATP-binding site. The "-UV" control confirms that covalent labeling is dependent on photoactivation.
-
Binding Incubation:
-
In separate microcentrifuge tubes on ice, combine the protein sample (e.g., cell lysate) with a suitable binding buffer.
-
Test Sample: Add 8-azido-[α-³²P]ATP to a final concentration of 10-50 µM.
-
Competition Control: Add a 100-fold molar excess of non-labeled ATP 10 minutes prior to adding 8-azido-[α-³²P]ATP. This step is crucial to demonstrate binding specificity.[7]
-
-UV Control: Prepare a sample identical to the test sample that will not be exposed to UV light.
-
Incubate the mixtures on ice for 10-15 minutes in the dark to allow for binding equilibrium.
-
-
UV Cross-linking:
-
Place the open tubes on ice directly under a UV lamp (e.g., a hand-held 254 nm source).
-
Irradiate for 5-15 minutes. The optimal time should be determined empirically. Pre-irradiation of the photolabile ligand should be avoided as it can eliminate its ability to incorporate into the protein.[7]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphor screen (autoradiography).
-
-
Expected Outcome:
-
A radiolabeled band should appear in the "Test Sample" lane at the molecular weight of the target protein.
-
This band should be significantly reduced or absent in the "Competition Control" lane, confirming specific binding.[7]
-
No labeled band should appear in the "-UV Control" lane.
-
Part 3: this compound as a Bioorthogonal Reporter
This compound is a premier tool for applications requiring the chemical tagging of biomolecules in complex environments.[1] Its utility stems from the azide group's ability to undergo highly specific and efficient cycloaddition reactions with alkyne-containing molecules, a process known as "click chemistry".[14] This reaction is bioorthogonal, meaning it proceeds without interfering with native biological processes.
Mechanism of "Click Chemistry"
The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the 5'-azide group on the adenosine analog reacts with a terminal alkyne on a reporter molecule (e.g., a fluorophore or biotin) in the presence of a Cu(I) catalyst to form a stable triazole linkage.[1][15] An alternative, strain-promoted alkyne-azide cycloaddition (SPAAC), uses a strained cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst and allowing for live-cell applications.[1][10][16]
Caption: Workflow for labeling biomolecules using 5'-azidoadenosine and click chemistry.
Experimental Protocol: CuAAC Labeling of a Target Molecule
This protocol describes a general method for conjugating an alkyne-fluorophore to a biomolecule previously labeled with this compound.
Self-Validating System: This protocol is validated by including a "No Catalyst" control, which should yield no product, confirming the necessity of the Cu(I) catalyst for the reaction.
-
Prepare Reagents:
-
Azide-labeled Biomolecule: Purified biomolecule (e.g., RNA, protein) that has incorporated the 5'-azidoadenosine moiety.
-
Alkyne-Fluorophore: A reporter molecule containing a terminal alkyne.
-
Catalyst Premix: Prepare fresh. For a 100 µL reaction, mix:
-
2 µL of 50 mM CuSO₄
-
10 µL of 50 mM THPTA (or other Cu(I)-stabilizing ligand)
-
10 µL of 100 mM sodium ascorbate (freshly prepared)
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled biomolecule and a 5- to 10-fold molar excess of the alkyne-fluorophore in a suitable buffer (e.g., phosphate buffer).
-
Test Sample: Add the catalyst premix to initiate the reaction.
-
No Catalyst Control: Prepare an identical sample but replace the catalyst premix with buffer.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification and Analysis:
-
Remove unreacted fluorophore and catalyst components using a suitable method like size-exclusion chromatography, dialysis, or precipitation.
-
Analyze the product using methods appropriate for the biomolecule and reporter, such as fluorescence imaging, in-gel fluorescence scanning, or mass spectrometry.
-
-
Expected Outcome:
-
The test sample should show successful conjugation, confirmed by a strong fluorescent signal associated with the biomolecule.
-
The "No Catalyst" control should show little to no fluorescence, demonstrating the catalyst-dependent nature of the CuAAC reaction.
-
Conclusion
While both this compound and 8-azidoadenosine are powerful chemical tools derived from the same parent nucleoside, their distinct functionalities arise directly from the isomeric placement of the azido group. 8-Azidoadenosine, with its photoreactive aryl azide, is the tool of choice for irreversibly capturing protein-ligand interactions through photoaffinity labeling. In contrast, the sterically accessible and stable alkyl azide of this compound makes it a superior probe for bioorthogonal "click chemistry," enabling the precise and efficient tagging of biomolecules for detection and analysis. A thorough understanding of these structural and mechanistic differences is critical for researchers and drug development professionals to select the appropriate tool to answer their specific biological questions.
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Wilson, R. M., et al. (2005). Photoaffinity Labeling with 8-Azidoadenosine and Its Derivatives: Chemistry of Closed and Opened Adenosine Diazaquinodimethanes. Biochemistry, 44(33), 11241-11253. [Link]
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Imai, J., et al. (1985). Synthesis, Characterization, and Biological Properties of 8-Azido- and 8-Amino-Substituted 2',5'-Oligoadenylates. Journal of Medicinal Chemistry, 28(10), 1358–1363. [Link]
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Schäfer, H. J., et al. (1978). Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog. Analytical biochemistry, 88(2), 727–737. [Link]
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Sayer, C. V., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(10), 15484–15497. [Link]
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Cory, J. G., et al. (1985). 8-Azidoadenosine and ribonucleotide reductase. Cancer research, 45(2), 556–560. [Link]
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Fàbrega, C., et al. (2001). Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 543-546. [Link]
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Bax, D. A., et al. (1991). Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5'-adenosyl)triphosphate and P1,P4-bis(5'-adenosyl)tetraphosphate. The Biochemical journal, 280 ( Pt 3), 747–751. [Link]
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Hountondji, C., et al. (1990). Photoaffinity Labeling of Creatine Kinase with 2-Azido- and 8-Azidoadenosine Triphosphate: Identification of Two Peptides from the ATP-Binding Domain. Biochemistry, 29(16), 3845–3852. [Link]
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Zayas, J. A., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate chemistry, 26(7), 1386–1399. [Link]
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Gissot, A., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3100. [Link]
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Bax, D. A., et al. (1991). Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5′-adenosyl)triphosphate and P1,P4-bis(5′-adenosyl)tetraphosphate. Scilit. Retrieved from [Link]
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Zayas, J. A., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate chemistry, 26(7), 1386–1399. [Link]
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An In-Depth Technical Guide to the Metabolic Pathway Incorporation of 5'-azido-5'-deoxyadenosine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Probe
5'-azido-5'-deoxyadenosine (5'-AzDA) is a synthetic purine nucleoside analog that has emerged as a powerful tool in chemical biology and drug discovery.[1][2][3] By replacing the 5'-hydroxyl group of a natural deoxyadenosine molecule with a bioorthogonal azide group, 5'-AzDA becomes a chemical reporter that can be metabolically incorporated into cellular pathways.[4][5] Its true utility is realized through "click chemistry," a set of highly specific and efficient reactions. The azide group within the incorporated 5'-AzDA can be covalently linked to molecules bearing an alkyne group, enabling the visualization and isolation of targeted biomolecules.[1][6] This guide provides a comprehensive overview of the metabolic incorporation of 5'-AzDA, detailing the enzymatic pathways, experimental workflows for its application, and its role in advancing biological research and therapeutic development.
Section 1: The Metabolic Journey of this compound
The journey of 5'-AzDA from the extracellular environment to its incorporation into macromolecules is a multi-step process hijacked from natural nucleoside salvage pathways. The cell's own enzymatic machinery recognizes and processes this analog, ultimately enabling its use by polymerases.
1.1 Cellular Uptake
The initial step is the transport of 5'-AzDA across the cell membrane. Like natural nucleosides, this process is mediated by a family of specialized proteins known as nucleoside transporters (NTs).[7] Both concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) are capable of transporting a wide range of purine and pyrimidine nucleosides, and it is through these channels that 5'-AzDA gains entry into the cytoplasm.
1.2 Enzymatic Activation: The Salvage Pathway
Once inside the cell, 5'-AzDA must be converted into its triphosphate form to be recognized by polymerases. This bioactivation is a critical step, accomplished by the enzymes of the nucleoside salvage pathway.
-
Initial Phosphorylation: The first and rate-limiting step is the phosphorylation of the 5'-azido-5'-deoxyribose sugar to form this compound monophosphate (5'-AzDA-MP). This reaction is catalyzed by adenosine kinase (ADK), a key enzyme that regulates intracellular adenosine levels by converting it to adenosine monophosphate (AMP).[7][8] The structural similarity of 5'-AzDA to adenosine allows it to serve as a substrate for ADK.
-
Subsequent Phosphorylations: Following the initial phosphorylation, two additional phosphate groups are added in succession by other cellular kinases (nucleoside monophosphate kinases and nucleoside diphosphate kinases) to yield this compound triphosphate (5'-AzDA-TP).
This activated triphosphate analog is now a viable substrate for DNA and RNA polymerases, ready for incorporation into nascent nucleic acid chains.
1.3 Potential Alternative Fates
While the primary pathway for utility is phosphorylation, other adenosine-metabolizing enzymes could potentially interact with 5'-AzDA. For instance, adenosine deaminase (ADA) converts adenosine to inosine.[7][9] It is conceivable that ADA could deaminate 5'-AzDA, altering its structure and preventing its incorporation. Furthermore, enzymes that metabolize the parent compound, 5'-deoxyadenosine, such as 5'-methylthioadenosine phosphorylase or 5'-deoxyadenosine deaminase (DadD), might also recognize and cleave 5'-AzDA, representing a catabolic or "off-target" pathway.[10][11][12] The efficiency of the primary phosphorylation pathway relative to these alternative routes determines the overall efficacy of 5'-AzDA as a metabolic label.
Caption: Proposed metabolic activation pathway of this compound.
Section 2: Incorporation into Cellular Macromolecules
The ultimate goal of activating 5'-AzDA is its incorporation into nascent biopolymers. The triphosphate form, 5'-AzDA-TP, structurally mimics deoxyadenosine triphosphate (dATP), allowing it to be utilized by cellular polymerases during nucleic acid synthesis.
-
RNA Incorporation: Studies have demonstrated robust incorporation of adenosine analogs with azide handles into cellular RNA.[4][5][13] RNA polymerases can accept 5'-AzDA-TP as a substrate, integrating it into newly transcribed RNA molecules. This allows for the labeling and subsequent tracking of nascent RNA, providing insights into transcription dynamics.[4]
-
DNA Incorporation: Similarly, DNA polymerases can incorporate 5'-AzDA-TP during DNA replication.[14] This enables the labeling of cells in the S-phase of the cell cycle, offering an alternative to traditional methods like BrdU incorporation.[15]
The presence of the 5'-azide modification, rather than a hydroxyl group, terminates the growing nucleic acid chain. This makes 5'-AzDA a chain-terminating nucleoside analog, a property leveraged in certain antiviral and anticancer therapies.[2]
Section 3: Experimental Workflow for Interrogating 5'-AzDA Incorporation
A typical metabolic labeling experiment involves three main stages: labeling the cells with 5'-AzDA, fixing and permeabilizing the cells, and detecting the incorporated azide via a click chemistry reaction.
Caption: General experimental workflow for metabolic labeling with 5'-AzDA.
3.1 Detailed Experimental Protocol: Metabolic Labeling of Cultured Cells
This protocol provides a general framework. Crucially, optimal concentrations and incubation times must be empirically determined for each cell line and experimental goal.
Materials:
-
This compound (5'-AzDA) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction components:
-
For CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Alkyne-fluorophore or alkyne-biotin, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[16]
-
For SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): A strained alkyne probe (e.g., DBCO-fluorophore).[1][6] SPAAC is copper-free and preferred for live-cell imaging.[4]
-
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Seeding: Plate cells at a desired density on an appropriate culture vessel (e.g., coverslips in a 24-well plate for microscopy) and allow them to adhere overnight.
-
Metabolic Labeling: a. Prepare the labeling medium by diluting the 5'-AzDA stock solution into pre-warmed complete culture medium to the desired final concentration. b. Aspirate the old medium from the cells and replace it with the 5'-AzDA-containing labeling medium. c. Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a 5% CO₂ incubator.
-
Fixation: a. Remove the labeling medium and wash the cells twice with PBS. b. Add the fixative solution and incubate for 15 minutes at room temperature. c. Aspirate the fixative and wash the cells three times with PBS.
-
Permeabilization: a. Add the permeabilization buffer and incubate for 20 minutes at room temperature. b. Aspirate the buffer and wash the cells twice with PBS.
-
Click Chemistry Detection (CuAAC Example): a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix: alkyne-probe (e.g., 1-10 µM), CuSO₄ (e.g., 1 mM), and sodium ascorbate (e.g., 10 mM) in PBS. b. Add the click reaction cocktail to the cells, ensuring they are fully covered. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells three times with wash buffer. b. (Optional) Counterstain for nuclei (e.g., with DAPI) or other cellular components. c. Wash twice more with PBS.
-
Analysis: Mount coverslips for fluorescence microscopy or prepare samples for flow cytometry or other downstream analysis.
3.2 Recommended Experimental Parameters
| Parameter | Recommended Range | Key Considerations |
| Cell Type | Mammalian cell lines (adherent or suspension) | Optimization is critical; metabolic rates vary significantly between cell types. |
| 5'-AzDA Concentration | 10 - 100 µM | Perform a dose-response curve to find the optimal concentration that balances efficient labeling with minimal cytotoxicity.[17] |
| Incubation Time | 1 - 24 hours | Dependent on the turnover rate of the target biomolecule. Shorter times are suitable for tracking rapid processes like transcription.[17] |
Section 4: Analytical Methodologies for Detection and Quantification
The choice of analytical technique depends on the experimental question. The versatility of click chemistry allows the azide handle to be conjugated to various reporter tags.
| Analytical Method | Reporter Tag Used | Information Obtained | Advantages | Limitations |
| Fluorescence Microscopy | Alkyne-Fluorophore | Spatial localization of labeled molecules within the cell.[15] | High spatial resolution, allows for subcellular localization. | Not inherently quantitative, lower throughput. |
| Flow Cytometry | Alkyne-Fluorophore | Quantification of labeling intensity across a cell population.[15] | High-throughput, statistically robust population-level data. | No spatial information, requires single-cell suspension. |
| SDS-PAGE / Western Blot | Alkyne-Fluorophore or Alkyne-Biotin + Strep-HRP | Identification of labeled proteins (if 5'-AzDA is incorporated into protein-bound RNA or through other mechanisms). | Can reveal specific protein targets. | Indirect; requires validation. |
| Mass Spectrometry | Alkyne-Biotin for enrichment | Identification and quantification of labeled RNA/DNA sequences or associated proteins.[18] | High sensitivity and specificity for molecular identification. | Complex sample preparation and data analysis. |
Section 5: Applications in Drug Development and Biological Research
The ability to metabolically label and track adenosine-containing molecules opens up numerous applications:
-
Studying Nucleic Acid Dynamics: 5'-AzDA is a powerful tool for studying the lifecycle of RNA and DNA. It can be used to measure rates of transcription, track RNA localization and decay, and monitor DNA replication in living cells.[4][14]
-
Anticancer and Antiviral Research: As a purine nucleoside analog, 5'-AzDA possesses potential therapeutic properties.[1][2] Many such analogs function by inhibiting DNA synthesis or inducing apoptosis, making them valuable candidates for cancer and viral therapies.[2][3]
-
Methyltransferase Inhibitor Development: The adenosine moiety is a core component of S-adenosylmethionine (SAM), the universal methyl donor. Derivatives of 5'-deoxyadenosine are being explored as inhibitors of methyltransferases, a promising class of drug targets in oncology and other diseases.[19][20]
-
High-Throughput Screening: The click-reaction-based detection is amenable to high-throughput formats, allowing for the screening of compound libraries that modulate nucleic acid synthesis or other metabolic pathways involving adenosine.
Conclusion
This compound is a versatile and powerful chemical probe that leverages the cell's own metabolic machinery for its activation and incorporation. Its bioorthogonal azide handle provides a gateway for highly specific detection and analysis via click chemistry. From elucidating the fundamental dynamics of DNA and RNA synthesis to exploring new therapeutic avenues, the applications of 5'-AzDA continue to expand. This guide provides the foundational knowledge and practical framework for researchers to employ this valuable tool, with the understanding that careful optimization and validation are paramount to achieving robust and meaningful results.
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- 18. ijpras.com [ijpras.com]
- 19. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stability and Handling of 5'-Azido-5'-Deoxyadenosine in Aqueous Solution
The following technical guide details the stability profile, handling protocols, and degradation mechanisms of 5'-azido-5'-deoxyadenosine.
Executive Summary
This compound (5'-AzdA) is a purine nucleoside analog widely used as a "clickable" molecular probe and a synthetic intermediate. Unlike the chemically unstable 5-aza nucleosides (e.g., 5-azacytidine) which suffer from rapid triazine ring opening, 5'-AzdA possesses a robust adenine core. Its stability profile is governed by two distinct functionalities: the N-glycosidic bond (susceptible to acid-catalyzed hydrolysis) and the 5'-azido group (susceptible to reduction and photolysis).
In neutral aqueous solution (pH 7.0–7.5), 5'-AzdA exhibits excellent stability at room temperature. However, it degrades rapidly in the presence of reducing agents (e.g., phosphines, thiols) or under UV irradiation. This guide provides the mechanistic insights and protocols necessary to maintain compound integrity during storage and experimentation.
Physicochemical Stability Profile
Aqueous Stability & pH Dependence
The stability of 5'-AzdA in water is dictated by the hydrolytic susceptibility of the
| Parameter | Condition | Stability Status | Mechanism of Degradation |
| Acidic pH | pH < 4.0 | Unstable | Protonation of N7/N3 leads to depurination (hydrolysis of glycosidic bond), releasing Adenine and 5-azido-5-deoxyribose. |
| Neutral pH | pH 6.0 – 8.0 | Stable | Half-life estimated > 1 year at 4°C. Negligible hydrolysis observed. |
| Basic pH | pH > 9.0 | Moderately Stable | Generally resistant to base hydrolysis, though extreme pH (>12) may cause sugar degradation. |
Expert Insight: The 5'-azido group is electron-withdrawing. While this theoretically destabilizes the glycosidic bond slightly compared to the native 5'-hydroxyl (adenosine) by pulling electron density from the ribose ring oxygen, the effect is minimal at physiological pH.
Thermal & Photochemical Stability
-
Thermal: 5'-AzdA is stable up to 60°C in neutral solution for short durations (< 2 hours). Prolonged heating or temperatures >100°C can trigger nitrogen release (
) from the azide moiety, leading to decomposition. -
Photochemical: Critical Risk. Organic azides are precursors to nitrenes upon UV irradiation (~254 nm). Exposure to ambient laboratory light is generally acceptable for short periods, but stock solutions must be stored in amber vials to prevent slow photolytic degradation.
Chemical Incompatibilities (The "Click" Context)
Researchers often use 5'-AzdA in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Reducing Agents: The Staudinger reduction occurs instantly with phosphines (e.g., TCEP, Triphenylphosphine), converting the azide to an amine (5'-amino-5'-deoxyadenosine).
-
Thiols: High concentrations of DTT or mercaptoethanol can slowly reduce alkyl azides over days.
-
Copper(I): Stable in the presence of Cu(I) if an alkyne is present for reaction. In the absence of a reaction partner, Cu(I) can sometimes facilitate oxidative degradation pathways.
Mechanistic Degradation Pathways
The following diagram illustrates the three primary degradation routes: Acid Hydrolysis, Staudinger Reduction, and Photolysis.
Caption: Figure 1. Degradation pathways of 5'-AzdA.[1][2] Acid catalyzes depurination; phosphines reduce the azide to an amine; UV light triggers nitrene formation.
Experimental Protocols
Validated Stability Assay (HPLC-UV)
To verify the integrity of 5'-AzdA stocks, use the following Reverse-Phase HPLC method. This protocol separates the intact azide from the free base (adenine) and the reduced amine.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 260 nm (Adenine max)
-
Temperature: 25°C
-
Gradient:
-
0–2 min: 2% B (Isocratic)
-
2–15 min: 2% → 40% B (Linear Gradient)
-
15–20 min: 40% → 95% B (Wash)
-
Data Interpretation:
-
Adenine (Degradation): Elutes early (more polar).
-
5'-Amino-5'-deoxyadenosine (Reduction): Elutes slightly earlier than the azide due to the amino group polarity.
-
This compound (Intact): Elutes later (azide is lipophilic).
Storage & Handling Workflow
This self-validating workflow ensures maximum shelf-life.
Caption: Figure 2. Standard Operating Procedure (SOP) for the handling and storage of 5'-AzdA to prevent hydrolytic and photolytic degradation.
Critical "Do's and Don'ts"
| Category | Recommendation | Rationale |
| Solvent | DO use DMSO for long-term stock. | DMSO prevents hydrolysis better than water during freeze-thaw cycles. |
| pH | DON'T expose to pH < 4 or > 10. | Acid cleaves the glycosidic bond; strong base can degrade the ribose. |
| Redox | DON'T mix with TCEP/Phosphines. | Instant conversion to amine destroys the "clickable" azide handle. |
| Safety | DO treat as potentially energetic.[3] | While high MW dilutes the risk, organic azides with C/N < 3 can be explosive. 5'-AzdA (C10H12N8O3) has a C/N ratio of 1.25. Handle solid in small quantities (<100 mg). |
References
-
Synthesis and General Stability of Azido Nucleosides
- Title: A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides
- Source: PMC / Molecules (2010)
-
URL:[Link]
- Relevance: Defines the synthesis and confirms the thermal stability of the azide group under reflux conditions (90°C) during synthesis.
-
Hydrolytic Stability of Adenosine Analogs
-
Thermal Stability of Organic Azides
-
Metabolic Stability (Enzym
Sources
- 1. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 5'-Azido-5'-deoxyadenosine Click Chemistry (CuAAC) Protocols
Abstract & Introduction
5'-Azido-5'-deoxyadenosine (5'-Az-dA) is a versatile purine nucleoside analog where the 5'-hydroxyl group of the ribose sugar is replaced by an azide moiety.[1] This modification renders the molecule bioorthogonal, allowing it to serve as a critical "handle" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
In drug discovery, 5'-Az-dA is a privileged scaffold for synthesizing bisubstrate inhibitors of methyltransferases (e.g., PRMT5, DOT1L) and kinase inhibitors. In chemical biology, it serves as a metabolic probe or a terminator in enzymatic synthesis. This guide provides a high-fidelity protocol for reacting 5'-Az-dA with terminal alkynes to generate 1,2,3-triazole-linked adenosine conjugates.
Mechanism of Action: The CuAAC Cycle[2][3]
The reaction proceeds via the Huisgen 1,3-dipolar cycloaddition, catalyzed by Cu(I).[2][3] The copper catalyst lowers the activation energy, ensuring regio-specificity (forming the 1,4-disubstituted triazole exclusively) and allowing the reaction to proceed in aqueous media at physiological pH.
Figure 1: Catalytic Cycle & Reaction Logic
Caption: The Cu(I) species, generated in situ, coordinates the alkyne and azide to form a metallacycle intermediate, collapsing into the stable 1,4-triazole product.
Materials & Reagents
To ensure reproducibility and minimize copper-induced degradation of the nucleoside, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that protects the Cu(I) oxidation state and prevents the formation of toxic copper oxides.
| Reagent | Specification | Role |
| This compound | >95% Purity (HPLC) | Azide Scaffold |
| Terminal Alkyne | Functionalized (e.g., Propargyl amine) | Conjugation Partner |
| CuSO₄[4] · 5H₂O | 20 mM Stock in dH₂O | Catalyst Precursor |
| THPTA Ligand | 50 mM Stock in dH₂O | Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM Stock (Freshly made) | Reducing Agent |
| Solvent System | DMSO / t-BuOH / Water | Reaction Medium |
| EDTA (0.5 M, pH 8.0) | Molecular Biology Grade | Copper Chelation (Stop soln.) |
Protocol: Preparative Synthesis of Adenosine Analogs
This protocol is optimized for synthesizing milligram-scale libraries of adenosine inhibitors (e.g., for SAR studies).
Step 1: Reagent Preparation
-
Ligand-Copper Mix (Premix): In a small tube, mix the THPTA stock and CuSO₄ stock in a 5:1 molar ratio (e.g., 50 µL THPTA + 20 µL CuSO₄). Incubate for 5 minutes. The solution should remain clear blue/green.
-
Expert Insight: Premixing prevents Cu(I) precipitation and ensures immediate protection of the reduced copper species upon ascorbate addition.
-
-
Substrate Solution: Dissolve this compound (1 eq, e.g., 10 mg, ~34 µmol) and the Terminal Alkyne (1.2 eq) in DMSO or a t-BuOH/Water (1:1) mixture. Final concentration of azide should be 50–100 mM.
Step 2: Reaction Assembly
-
Add the Ligand-Copper Premix to the Substrate Solution.
-
Target Load: 5–10 mol% Copper relative to the azide.
-
-
Add Sodium Ascorbate (freshly prepared).
-
Stoichiometry: 2–5 equivalents relative to Copper (not the substrate).
-
-
Purge: Flush the headspace with Nitrogen or Argon for 10 seconds to minimize oxygen (optional but recommended for scale >50 mg).
-
Incubate: Stir at Room Temperature (25°C) for 2–16 hours.
-
Monitoring: Check progress via LC-MS or TLC (DCM:MeOH 9:1). The azide spot will disappear.
-
Step 3: Workup & Purification[7]
-
Quench: Add 0.5 M EDTA (pH 8.0) to the reaction mixture (5 eq relative to Copper) and stir for 15 minutes. The solution may turn blue/purple as EDTA strips the copper.
-
Extraction (if hydrophobic): Dilute with water, extract with Ethyl Acetate (x3). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification (Standard): Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[5]
-
Mobile Phase: DCM to 10% MeOH in DCM.
-
-
Purification (Polar/Ionic): If the product is highly polar, use Prep-HPLC .
-
Column: C18 Reverse Phase.
-
Gradient: 0% to 50% Acetonitrile in Water (0.1% Formic Acid).
-
Experimental Workflow Visualization
Figure 2: Step-by-Step Protocol Flow
Caption: Operational workflow emphasizing the critical order of addition: Substrates
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled (<50% Conv.) | Oxidation of Cu(I) to Cu(II) | Add more Ascorbate (0.5 eq). Degas solvents.[6] Ensure THPTA:Cu ratio is at least 5:1. |
| Precipitate Formed | Low Solubility of Alkyne | Switch solvent to DMSO:Water (4:1) . Increase temperature to 40°C. |
| Degradation of Nucleoside | Copper-induced hydrolysis | Reduce Cu load to 1 mol%. Increase THPTA to 10:1 ratio. Do not use CuBr (unstable). |
| Blue Product after Workup | Residual Copper | Wash organic phase with 10% EDTA or dilute NH₄OH. Use metal scavenger resin (e.g., QuadraPure). |
Safety & Stability Notes
-
Azide Stability: While organic azides with a
ratio are explosive, 5'-Az-dA ( ) has a ratio of ~1.25, which is borderline. However, the high nitrogen content is stabilized by the adenosine ring. Treat as potentially energetic. Do not concentrate to dryness with heat >40°C. Store at -20°C. -
Copper Toxicity: If the product is intended for live-cell assays without purification, copper must be rigorously removed. Even trace copper can inhibit enzymes or cause cytotoxicity.
References
-
Rostovtsev, V. V., et al. (2002).[7][3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Wang, H., et al. (2022).[7][8] Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors. Molecules. Link
-
Glen Research. (2023). Click Chemistry Protocols and THPTA Ligand Usage. Glen Report. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. glenresearch.com [glenresearch.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
using 5'-azido-5'-deoxyadenosine for fluorescent DNA labeling
Application Note: High-Fidelity Fluorescent 5'-End Labeling of DNA Using 5'-Azido-5'-Deoxyadenosine
Executive Summary
This guide details the protocol for utilizing This compound (5'-Az-dA) as a bioorthogonal handle for the fluorescent labeling of DNA oligonucleotides. Unlike metabolic labels (e.g., EdU) which modify the nucleobase, 5'-Az-dA modifies the sugar backbone at the 5'-terminus. This unique positioning renders the molecule incapable of enzymatic phosphorylation, making it a specialized tool for post-synthetic chemical ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This approach is critical for applications requiring site-specific labeling at the 5'-end without interfering with hybridization kinetics or protein-DNA binding interactions downstream.
Technical Background & Mechanism
The Biochemistry of this compound
5'-Az-dA is an adenosine analog where the 5'-hydroxyl group is replaced by an azide (
-
Enzymatic Inertness: Cellular kinases require a 5'-hydroxyl group to phosphorylate nucleosides into nucleotides (NTPs). Because 5'-Az-dA lacks this group, it cannot be converted into a triphosphate and cannot be incorporated into DNA by polymerases in vivo.
-
Chemical Utility: Its primary application is in solid-phase oligonucleotide synthesis or chemical ligation . It serves as a "cap" that allows for the highly efficient attachment of fluorescent alkynes via "Click Chemistry."
The "Click" Reaction (CuAAC)
The labeling mechanism relies on the 1,3-dipolar cycloaddition between the 5'-azide on the DNA and a fluorescent alkyne (e.g., FAM-Alkyne, Cy5-Alkyne). This reaction is catalyzed by Copper(I) and forms a stable 1,2,3-triazole linkage.
Key Advantages:
-
Bioorthogonality: Azides and alkynes do not react with native biological functional groups (amines, thiols, carboxyls).[1]
-
Stability: The resulting triazole bond is resistant to enzymatic degradation and extreme pH/temperature.
-
Steric Freedom: 5'-end labeling minimizes interference with base pairing compared to internal labeling.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from oligonucleotide preparation to final fluorescent validation.
Figure 1: Workflow for site-specific fluorescent labeling of 5'-azido-terminated DNA.
Materials & Reagents
| Component | Specification | Purpose |
| 5'-Azido-DNA | Oligo with 5'-Az-dA terminus | Target substrate. |
| Fluorescent Alkyne | e.g., Cy5-Alkyne, 10 mM in DMSO | Reporter molecule. |
| Cu(II) Sulfate | 100 mM CuSO₄ (aq) | Copper source. |
| Sodium Ascorbate | 500 mM (Freshly prepared) | Reducing agent (Cu²⁺ → Cu¹⁺). |
| THPTA or TBTA Ligand | 25 mM in DMSO/Water | Stabilizes Cu(I) to prevent DNA degradation. |
| DMSO | Anhydrous | Co-solvent for organic dyes. |
| NaOAc | 3 M Sodium Acetate, pH 5.2 | DNA Precipitation. |
Detailed Protocol: Fluorescent Labeling via CuAAC
Safety Note: Azides are stable in biological conditions but can be explosive in isolation or contact with heavy metals. Work in a fume hood.
Step 1: Preparation of Reaction Mixture
The efficiency of the Click reaction depends on the stabilization of the Cu(I) catalyst. We use a Ligand (THPTA) to protect the DNA from oxidative damage during the reaction.
-
Calculate Molar Ratios:
-
DNA: 1 equivalent (final conc. 5–20 µM).
-
Fluorescent Alkyne: 2–5 equivalents.[2]
-
Cu-Ligand Complex: 10–20 equivalents.
-
-
Prepare the Cu-Ligand Pre-mix (Critical Step):
-
Mix CuSO₄ and THPTA ligand before adding to the DNA.
-
Ratio: 1 µL CuSO₄ (100 mM) + 2 µL THPTA (250 mM). Incubate for 1 minute.
-
Step 2: The Click Reaction
Combine reagents in a 1.5 mL microcentrifuge tube in the following order:
-
Water (PCR Grade): To final volume (e.g., 50 µL).
-
5'-Azido-DNA (100 µM): 10 µL (Final: 20 µM).
-
DMSO: 25 µL (50% v/v is often required if the dye is hydrophobic; otherwise use 10%).
-
Fluorescent Alkyne (10 mM): 1 µL (Final: 200 µM).
-
Cu-Ligand Pre-mix: 2 µL.
-
Sodium Ascorbate (500 mM): 2 µL (Final: 20 mM). Add last to initiate.
Incubation: Vortex gently. Incubate at Room Temperature for 1 to 2 hours in the dark.
Step 3: Purification (Ethanol Precipitation)
Unreacted fluorescent dyes are the primary contaminant.
-
Add 5 µL of 3 M NaOAc (pH 5.2).
-
Add 150 µL (2.5x volume) of ice-cold 100% Ethanol.
-
Incubate at -20°C for 30 minutes .
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Decant supernatant (contains unreacted dye).
-
Wash pellet with 70% Ethanol. Air dry and resuspend in TE Buffer.
Data Analysis & Validation
Expected Results: Upon running the product on a 15% Denaturing PAGE (Polyacrylamide Gel Electrophoresis):
-
Band Shift: The labeled DNA will migrate slower than the unlabeled control due to the added mass and drag of the fluorophore.
-
Fluorescence: The band should be visible under the appropriate excitation channel (e.g., Red channel for Cy5) before staining with SybrGold.
Quantitative Summary Table:
| Parameter | Unlabeled 5'-Az-DNA | Labeled Product (Click) |
| Molecular Weight | MW(Oligo) + 42 Da (Azide) | MW(Oligo) + MW(Dye) + Triazole |
| Absorbance (260nm) | High | High |
| Absorbance (Dye Max) | None | High (Specific to Fluorophore) |
| PAGE Mobility | Fast | Retarded (Shifted Up) |
Critical Technical Notes (Troubleshooting)
-
DNA Degradation: If DNA fragmentation is observed, the Cu(I) concentration is too high or the atmosphere is too oxygen-rich. Solution: Increase THPTA ligand concentration or degas buffers with Argon.
-
Precipitation of Dye: Hydrophobic dyes (Cy5, TAMRA) may precipitate in aqueous buffers. Solution: Ensure at least 20-50% DMSO is present in the reaction mixture.
-
Metabolic Labeling Confusion: Do NOT use 5'-Az-dA for metabolic labeling of cells. It cannot be phosphorylated. For metabolic DNA labeling, use EdU (5-ethynyl-2'-deoxyuridine) or AmdU [1, 2].
References
-
National Institutes of Health (NIH). An azide-modified nucleoside for metabolic labeling of DNA. (Discusses the limitations of aryl azides and the stability of AmdU vs AdU).
-
Glen Research. Click Chemistry Labeling of Oligonucleotides. (Authoritative protocols for 5'-azido modification and Click reagents).
-
Lumiprobe. Click Chemistry Labeling of Oligonucleotides and DNA.[1] (Standard protocols for CuAAC labeling).
-
Royal Society of Chemistry. Click chemistry with DNA. (Review of CuAAC efficiency in nucleic acids).
Sources
Application Note: Strategic Synthesis of 5'-Azido-5'-Deoxyadenosine
Executive Summary
The synthesis of 5'-azido-5'-deoxyadenosine (5'-Az-Ado) is a pivotal transformation in medicinal chemistry, serving as a gateway to "Click" chemistry-compatible probes, amino-adenosine precursors, and enzyme inhibitors. While direct functionalization of the 5'-hydroxyl group is theoretically possible, the competing reactivity of the 2' and 3' hydroxyls often leads to complex mixtures.
This guide presents two distinct, field-validated protocols:
-
The "High-Fidelity" Route (Protection-Dependent): Prioritizes regio-specificity and purity, ideal for GMP-like environments and drug development.
-
The "Direct-Stream" Route (Process-Optimized): A scalable, two-step approach utilizing thionyl chloride (
) for rapid generation of the 5'-chloro intermediate, followed by azidation.
Chemical Strategy & Mechanistic Logic
The primary challenge in synthesizing 5'-Az-Ado from adenosine is the differentiation of the three hydroxyl groups.
-
5'-OH: Primary alcohol. Sterically accessible, most nucleophilic.
-
2'/3'-OH: Secondary alcohols, cis-diol configuration. Prone to side reactions (e.g., intramolecular cyclization) if not masked.
Pathway Visualization
The following decision tree outlines the selection criteria for the appropriate synthetic route.
Figure 1: Strategic decision matrix for 5'-Az-Ado synthesis. Route A offers higher purity; Route B offers fewer steps.
Critical Safety Directives (Read Before Proceeding)
-
Azide Hazards: Sodium azide (
) is acutely toxic. Contact with acids releases Hydrazoic Acid ( ), a highly volatile and explosive gas. NEVER use halogenated solvents (DCM, Chloroform) with sodium azide, as di- and tri-azidomethane can form (explosive). -
Thionyl Chloride: Reacts violently with water to release
and . All glassware must be oven-dried. -
Blast Shielding: Azidation reactions, particularly those heated in polar aprotic solvents (DMF/DMSO), possess thermal runaway potential. Perform behind a blast shield.
Protocol A: The "High-Fidelity" Route (Protection-Dependent)
Best for: Drug development, high-purity applications, and academic research.
Phase 1: Protection (2',3'-O-Isopropylideneadenosine)
This step locks the 2' and 3' hydroxyls, forcing reaction exclusively at the 5' position.
-
Reagents: Adenosine (10 g), Acetone (dried, 200 mL), p-Toluenesulfonic acid (pTsOH, 12.8 g), 2,2-Dimethoxypropane (20 mL).
-
Procedure:
-
Suspend Adenosine in anhydrous acetone.
-
Add pTsOH and 2,2-dimethoxypropane.
-
Stir at room temperature (RT) for 12–18 hours. The solution will become clear as the product forms.
-
Quench: Neutralize with saturated
solution. -
Workup: Evaporate acetone. Extract aqueous residue with Ethyl Acetate.[1] Dry over
.[1][2] -
Yield: Expect >90% of white foam/solid.
-
Phase 2: Activation (Tosylation)
-
Reagents: Protected Adenosine (from Phase 1), Pyridine (anhydrous), p-Toluenesulfonyl chloride (TsCl).
-
Procedure:
-
Dissolve 5 mmol of protected adenosine in 20 mL anhydrous Pyridine.
-
Cool to 0°C. Add TsCl (1.5 eq, 7.5 mmol) portion-wise.
-
Stir at 0°C for 4 hours, then allow to warm to RT overnight.
-
Validation: TLC (MeOH:DCM 1:9) should show a new spot with higher
. -
Workup: Pour into ice water. Extract with DCM.[3] Wash with 1M HCl (to remove pyridine), then
.
-
-
Note: The tosylate is stable but should be used immediately for the best results.
Phase 3: Azidation & Deprotection
-
Reagents: 5'-O-Tosyl-intermediate,
, DMF, TFA (Trifluoroacetic acid). -
Procedure:
-
Displacement: Dissolve Tosyl-intermediate in anhydrous DMF (0.2 M concentration).
-
Add
(3.0 eq). Caution: Use plastic spatula, not metal. -
Heat to 60–80°C for 4–6 hours.
-
Workup: Dilute with brine, extract with Ethyl Acetate. Evaporate to give the protected azide.
-
Deprotection: Dissolve the residue in a mixture of TFA/Water (9:1) or 80% Formic Acid at 0°C. Stir for 2 hours.
-
Purification: Neutralize and purify via C18 Reverse Phase Column Chromatography (Water/Acetonitrile gradient).
-
Protocol B: The "Direct-Stream" Route (Scalable)
Best for: Large batches, process chemistry, cost-sensitive production. Reference: Based on the modified Kikugawa/Robins method [1, 2].
Step 1: Selective 5'-Chlorination
This method utilizes the steric bulk of the intermediate chlorosulfite to favor 5'-substitution over the secondary 2'/3' sites.
-
Reagents: Adenosine (1.0 eq), Thionyl Chloride (
, 5.0 eq), Pyridine (anhydrous), Acetonitrile (MeCN). -
Protocol:
-
Suspend Adenosine (dried in vacuo over
) in MeCN (10 mL/g). -
Add Pyridine (5.0 eq) and cool to 0°C.
-
Add
(5.0 eq) dropwise over 30 minutes. Exothermic. -
Stir at 0°C for 2 hours, then warm to RT and stir for 12 hours.
-
Observation: The suspension will dissolve, then a precipitate (pyridinium hydrochloride) may form.
-
Quench: Pour into ice-cold
(carefully!). -
Isolation: The product, 5'-chloro-5'-deoxyadenosine, often precipitates or can be extracted with n-Butanol.
-
Yield Target: 75–85%.
-
Step 2: Azide Displacement
-
Reagents: 5'-Chloro-5'-deoxyadenosine,
, DMF. -
Protocol:
-
Dissolve the chloro-intermediate in DMF.
-
Add
(5.0 eq). -
Heat to 80°C for 24 hours. (Chlorides are less reactive than Tosylates, requiring higher energy).
-
Purification: Evaporate DMF. Flash chromatography (Silica, 10-20% MeOH in DCM).
-
Analytical Validation (QC)
To confirm the identity of 5'-Az-Ado, compare your data against these standard benchmarks.
| Metric | Expected Value / Characteristic | Notes |
| Physical State | White to off-white powder | Hygroscopic |
| MS (ESI+) | m/z = 293.1 | Characteristic Azide loss may occur |
| IR Spectroscopy | Strong band at ~2100 | Diagnostic for Azide ( |
| 1H NMR (DMSO-d6) | Upfield shift vs 5'-OTs, distinct from 5'-OH | |
| Solubility | Soluble in DMSO, MeOH, Water (warm) | Poor solubility in DCM/Hexane |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet Adenosine | Adenosine is a hydrate. Dry at 100°C under high vacuum for 24h before use. |
| "Black Tar" in DMF | Overheating during Azidation | Do not exceed 90°C. Ensure inert atmosphere ( |
| Incomplete Deprotection | Acid too weak | Use TFA/Water (9:1) or 80% Formic Acid. Acetic acid is insufficient. |
| Explosion Risk | DCM used in workup with Azide | STOP. Use Ethyl Acetate or Ether. Never concentrate azide solutions to dryness if purity is low. |
References
-
Kikugawa, K., & Ichino, M. (1971). "Modification of the 5'-Position of Nucleosides and Nucleotides." The Journal of Organic Chemistry, 36(14), 1977–1981. Link
-
Robins, M. J., et al. (1991).[4] "Nucleic acid related compounds. 66. Thionyl chloride reactions with adenine nucleosides..." Canadian Journal of Chemistry, 69(10), 1468-1474. Link
- Herdewijn, P. (Ed.). (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH.
-
Scantec Nordic. (n.d.). "Application Note: One-step 5'-DMT-protected Oligonucleotide Purification." (Reference for purification logic). Link
-
Gershon, P. D. (2005).[5] "Structural basis for the specific recognition of the 5'-terminal cap structure of mRNA..." Nature Structural & Molecular Biology. (Context for 5'-modified adenosine utility).
Disclaimer: This protocol involves hazardous chemicals.[6] It is intended for use by qualified personnel only. Always consult the SDS for every chemical used.
Sources
- 1. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Triazole-Linked SAM-Adenosine Conjugates: Functionalization of Adenosine at N-1 or N-6 Position without Protecting Groups [mdpi.com]
- 4. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2009528342A - Novel chlorinating reagent and method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Between 5'-azido-5'-deoxyadenosine and DBCO-PEG4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the successful conjugation of 5'-azido-5'-deoxyadenosine with DBCO-PEG4 via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This powerful, copper-free click chemistry reaction is instrumental in the synthesis of modified nucleoside analogs for various applications, including the development of bioconjugates, therapeutic agents, and molecular probes.[1][2][3] This document offers detailed protocols, explains the rationale behind experimental choices, and provides troubleshooting guidance to ensure reliable and reproducible results.
Introduction to the Bioorthogonal SPAAC Reaction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[2][4][5] The reaction occurs between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][6] The inherent ring strain of the DBCO molecule drives the reaction forward, obviating the need for the cytotoxic copper catalysts required in the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][7][8] This biocompatibility makes SPAAC the preferred method for in vivo and in vitro applications in drug development and molecular imaging.[1][7]
The reaction between this compound and DBCO-PEG4 results in the formation of a stable triazole linkage, covalently connecting the adenosine analog to the PEGylated DBCO moiety.[6][7] The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce steric hindrance.[2][6]
Key Advantages of the SPAAC Reaction:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for applications in living cells and organisms.[1][7]
-
High Selectivity: Azides and cyclooctynes react specifically with each other, minimizing off-target reactions.[1][7]
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH.[1][7]
-
Stability: The resulting triazole linkage is highly stable.[1][6]
-
Favorable Kinetics: The reaction is typically fast, often reaching completion within a few hours at room temperature.[8][9]
Reactant Overview and Preparation
A thorough understanding of the reactants is crucial for a successful conjugation.
This compound
This modified nucleoside is the azide-containing component of the reaction. It can be synthesized from adenosine through a one-pot reaction, often involving the protection of the 2' and 3' hydroxyl groups, followed by azidation of the 5' position.[10][11]
-
Purity: Ensure the high purity of this compound, as impurities can interfere with the reaction and complicate purification of the final product. Purity can be assessed by NMR and mass spectrometry.
-
Storage: Store the compound under appropriate conditions, typically at -20°C, to prevent degradation.[12]
DBCO-PEG4
Dibenzocyclooctyne (DBCO) is a highly reactive cyclooctyne that enables rapid SPAAC reactions.[5] The PEG4 linker enhances water solubility and provides a flexible spacer between the DBCO group and the molecule to which it is attached.[6][8]
-
Stability: The DBCO group is generally stable but can be sensitive to strongly acidic conditions and some reducing agents.[12] The NHS ester variant, if used for prior functionalization, is highly susceptible to hydrolysis, especially at alkaline pH.[12][13]
-
Storage: DBCO reagents should be stored at -20°C, protected from light and moisture.[12] It is advisable to allow the vial to warm to room temperature before opening to prevent moisture condensation.[12][13]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound with DBCO-PEG4.
Reagent Preparation
-
Solvent Selection: The choice of solvent is critical for ensuring that both reactants are fully dissolved and can react efficiently. A common solvent system is a mixture of an aqueous buffer and an organic co-solvent.
-
Recommended Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.[7][13] Other buffers such as HEPES can also be used; however, avoid buffers containing azides (e.g., sodium azide as a preservative) as this will react with the DBCO reagent.[8][13]
-
Organic Co-solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for dissolving the often hydrophobic DBCO reagents.[9][13] It is recommended to keep the final concentration of the organic co-solvent below 20% to maintain the solubility of biomolecules, if present.[6][7]
-
-
Stock Solution Preparation:
-
This compound: Prepare a stock solution of this compound in the chosen reaction buffer or a mixture of buffer and co-solvent. The concentration will depend on the desired final reaction concentration.
-
DBCO-PEG4: Prepare a stock solution of DBCO-PEG4 in 100% DMSO or DMF at a concentration of 10 mM.[7][13] This high-concentration stock allows for the addition of a small volume to the reaction mixture, minimizing the final concentration of the organic solvent.
-
Reaction Setup and Incubation
The following table summarizes the recommended reaction conditions.
| Parameter | Recommended Value | Rationale & Considerations |
| Stoichiometry (DBCO:Azide) | 1.1:1 to 2:1 | A slight excess of the DBCO reagent can help drive the reaction to completion, especially if the azide is the more precious component.[9] The optimal ratio may need to be determined empirically. |
| Reactant Concentration | 1-10 mM | Higher concentrations generally lead to faster reaction rates.[9][13] The optimal concentration will depend on the solubility of the reactants and the desired reaction time. |
| Reaction Temperature | Room Temperature (20-25°C) to 37°C | SPAAC reactions proceed efficiently at these temperatures.[9][13] Higher temperatures can increase the reaction rate, but the stability of the reactants should be considered.[9] |
| Reaction Time | 1 - 12 hours | The reaction time depends on the concentration of reactants and the temperature.[13][14] It is recommended to monitor the reaction progress to determine the optimal time. |
| pH | 7.0 - 8.5 | A slightly basic pH can sometimes accelerate the reaction rate.[9][15] However, if using an NHS-ester functionalized DBCO for a one-pot reaction, be mindful of NHS-ester hydrolysis at higher pH.[12][13] |
Step-by-Step Protocol:
-
In a suitable reaction vessel, add the desired amount of the this compound stock solution.
-
Add the appropriate volume of the reaction buffer to achieve the desired final concentration.
-
Add the calculated volume of the DBCO-PEG4 stock solution to the reaction mixture. It is best to add the DBCO-PEG4 solution last to initiate the reaction.
-
Gently mix the reaction solution. If necessary, briefly vortex and centrifuge to ensure homogeneity.
-
Incubate the reaction at the chosen temperature, protected from light, for the desired amount of time. Gentle agitation can be beneficial.
Monitoring the Reaction Progress
Monitoring the reaction is crucial for determining the optimal reaction time and ensuring the consumption of the starting materials.
-
UV-Vis Spectroscopy: The DBCO moiety has a characteristic absorbance peak at approximately 310 nm.[6][7] The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.[7]
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the disappearance of the starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for monitoring the reaction, allowing for the separation and identification of reactants and the product.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed kinetic analysis, NMR can be employed to follow the changes in the signals of the reactants and the product over time.[16][17]
Purification of the Conjugate
After the reaction is complete, the desired conjugate needs to be purified from unreacted starting materials and any byproducts. The choice of purification method will depend on the properties of the final product.
-
Silica Gel Chromatography: This is a common method for purifying small molecules.[9]
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can be used to achieve high purity of the final conjugate.[7]
-
Size-Exclusion Chromatography (SEC) or Spin Desalting Columns: These methods are useful for removing excess small molecule reagents from larger biomolecule conjugates.[6][15]
Visualizing the Workflow and Mechanism
Reaction Mechanism
The following diagram illustrates the [3+2] cycloaddition reaction between the azide and the strained alkyne of the DBCO group, leading to the formation of a stable triazole ring.
Caption: SPAAC reaction mechanism.
Experimental Workflow
This diagram outlines the key steps in the conjugation protocol.
Caption: Experimental workflow for SPAAC conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Degraded reactants | Ensure proper storage and handling of both the azide and DBCO reagents.[12][15] |
| Incorrect stoichiometry | Optimize the ratio of azide to DBCO; a slight excess of one reagent may be beneficial.[9] | |
| Low reactant concentration | Increase the concentration of reactants if solubility allows.[9] | |
| Slow Reaction Rate | Suboptimal temperature or pH | Increase the temperature to 37°C if the molecules are stable.[9] Screen a pH range of 7.0-8.5.[15] |
| Suboptimal solvent | Try different co-solvents or buffer systems.[9] | |
| Difficult Purification | Similar polarity of product and excess reagent | Use a slight excess of the reagent that is easier to remove during purification.[15] |
| Employ orthogonal purification methods (e.g., size-exclusion followed by reverse-phase HPLC).[15] |
Conclusion
The Strain-Promoted Azide-Alkyne Cycloaddition reaction between this compound and DBCO-PEG4 is a robust and efficient method for the synthesis of novel nucleoside conjugates. By carefully considering the principles outlined in these application notes and adhering to the detailed protocols, researchers can achieve high yields of purified product for a wide range of applications in drug discovery and chemical biology.
References
-
Lee, J. H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 94(8), 3537-3544. [Link]
-
Click Chemistry Tools. DBCO-PEG4-NHS Ester. [Link]
-
Gim-Joo, S., et al. (2020). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Angewandte Chemie International Edition, 59(32), 13363-13368. [Link]
-
ResearchGate. (2025, October 17). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. [Link]
-
ResearchGate. (2025, October 17). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF. [Link]
-
Royal Society of Chemistry. (2014). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications, 50(86), 13087-13090. [Link]
-
American Chemical Society. (2024, March 15). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]
-
Interchim. DBCO reagents for « Click Chemistry ». [Link]
-
ResearchGate. (2025, October 15). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. [Link]
-
iGEM. DBCO–PEG4 – TAMRA. [Link]
-
National Center for Biotechnology Information. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2435-2445. [Link]
-
Royal Society of Chemistry. (1981). One-step synthesis of 5′-azido-nucleosides. Journal of the Chemical Society, Perkin Transactions 1, 2375-2379. [Link]
-
American Chemical Society. (2025, July 17). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Omega. [Link]
-
MDPI. (2025, March 13). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. International Journal of Molecular Sciences, 26(6), 3244. [Link]
-
National Center for Biotechnology Information. (2018). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 23(11), 2975. [Link]
-
Creative Biolabs. (2024, November 7). Conjugation Based on Click Chemistry. [Link]
-
Nottingham ePrints. (2011). Design and Synthesis of Protein Arginine Methyltransferase Inhibitors. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
ScienceDirect. (2023). Azide click chemistry on magnetotactic bacteria: A versatile technique to attach a cargo. Materials Today Bio, 21, 100713. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cellular Uptake and Incubation Protocols for 5'-Azido-5'-deoxyadenosine (5'-Az-dA)
Executive Summary
5'-Azido-5'-deoxyadenosine (5'-Az-dA) is a specialized purine nucleoside analogue. Unlike N6-propargyladenosine or 5-ethynyluridine (EU), which are widely used for metabolic labeling of nascent RNA, 5'-Az-dA cannot be phosphorylated by Adenosine Kinase (AK) due to the substitution of the 5'-hydroxyl group with an azide moiety. Consequently, it does not incorporate into nucleic acids via the canonical salvage pathway.
Instead, 5'-Az-dA serves three primary functions in cell biology:
-
Nucleoside Transporter Probe: It acts as a substrate for Equilibrative Nucleoside Transporters (hENT1/hENT2), allowing kinetic profiling of uptake without immediate kinase trapping.
-
MTAP Substrate/Inhibitor: It is metabolized by 5'-Methylthioadenosine Phosphorylase (MTAP) , making it a critical tool for studying methionine salvage pathways, particularly in MTAP-deficient cancers.
-
Bioorthogonal Scaffold: Its azide group allows for in situ Click Chemistry (CuAAC or SPAAC) to localize the molecule or its metabolic products.
This guide provides protocols for optimizing incubation times based on these distinct applications.
Biological Mechanism & Experimental Logic
Understanding the intracellular fate of 5'-Az-dA is prerequisite to designing your incubation protocol.
The Transport Mechanism
5'-Az-dA enters the cell primarily via hENT1 (sensitive to NBMPR inhibition) and hENT2 . Because it lacks a 5'-OH group, it bypasses the "Kinase Trap" (conversion to AMP -> ADP -> ATP).
-
In MTAP-positive cells: 5'-Az-dA is cleaved by MTAP into Adenine and 5-azido-5-deoxyribose-1-phosphate . The adenine is recycled, while the azido-sugar may enter glycolysis or other carbohydrate metabolic routes.
-
In MTAP-negative cells: 5'-Az-dA accumulates intracellularly until it reaches equilibrium with the extracellular medium, as it cannot be metabolized.
Pathway Visualization
Caption: 5'-Az-dA enters via hENTs but bypasses Adenosine Kinase. In MTAP+ cells, it is cleaved; in MTAP- cells, it accumulates to equilibrium.
Protocol A: Kinetic Uptake Assay (Transport Studies)
Objective: To measure the rate of nucleoside transport (hENT activity). Incubation Window: 10 seconds – 5 minutes.
Materials
-
Stock Solution: 100 mM 5'-Az-dA in DMSO (Store at -20°C).
-
Transport Buffer: Krebs-Ringer-Phosphate buffer (KRP), pH 7.4.
-
Stop Solution: Ice-cold PBS + 10 µM NBMPR (S-(4-Nitrobenzyl)-6-thioinosine) to instantly block hENT1.
-
Lysis Buffer: 1% Triton X-100 or 0.5 M NaOH.
Step-by-Step Methodology
-
Cell Preparation: Plate cells (e.g., HeLa, MCF-7) in 24-well plates. Grow to 80-90% confluence.
-
Equilibration: Aspirate growth medium and wash 2x with warm (37°C) Transport Buffer.
-
Pulse Incubation (Critical Step):
-
Prepare 10 µM 5'-Az-dA in warm Transport Buffer.
-
Add 500 µL to cells.
-
Incubate at 37°C for precise time points: 0s, 30s, 1 min, 2 min, 5 min .
-
Control: Pre-incubate parallel wells with 10 µM NBMPR (transporter inhibitor) for 15 min prior to addition.
-
-
Rapid Stop:
-
At t=x, aspirate buffer immediately.
-
Flooding well with 2 mL Ice-Cold Stop Solution .
-
Wash 2x with Ice-Cold Stop Solution (keep plate on ice).
-
-
Lysis & Detection:
-
Lyse cells with 200 µL Lysis Buffer.
-
Quantification: If using radiolabeled analog, measure Scintillation. If using "Click" detection (Protocol C), proceed to Click reaction on lysate.
-
Protocol B: Metabolic Stability & MTAP Probing
Objective: To determine if cells are MTAP-competent or to inhibit MTAP. Incubation Window: 1 hour – 24 hours.
Experimental Logic
In MTAP(+) cells, 5'-Az-dA will disappear from the intracellular pool and be converted to adenine. In MTAP(-) cells (e.g., certain leukemias or glioblastomas), the parent compound remains stable.
Incubation Table
| Experiment Type | Concentration | Incubation Time | Readout |
| MTAP Substrate Flux | 50 - 100 µM | 1 - 4 Hours | LC-MS of lysate (Parent vs. Adenine) |
| Phenotypic Cytotoxicity | 10 - 100 µM | 24 - 72 Hours | Cell Viability (MTS/ATP assay) |
| Click Labeling (Intracellular) | 20 - 50 µM | 2 - 4 Hours | Fluorescence Microscopy |
Workflow
-
Seeding: Seed cells at 50% confluence.
-
Treatment: Add 5'-Az-dA (diluted in complete media) to cells.
-
Note: Serum contains adenosine deaminase (ADA), but 5'-Az-dA is generally resistant to ADA deamination compared to adenosine.
-
-
Harvest:
-
Wash cells 3x with PBS to remove extracellular probe.
-
For LC-MS: Extract metabolites using cold 80% Methanol.
-
For Microscopy: Fix cells with 4% Paraformaldehyde (15 min).
-
Protocol C: "Click" Detection (CuAAC)
Objective: To visualize intracellular distribution of 5'-Az-dA or its azido-metabolites.
Safety Warning: Copper (Cu) is cytotoxic. For live-cell imaging, use Copper-free (SPAAC) probes (e.g., DBCO-Fluorophores), though steric hindrance may be an issue with nucleosides. This protocol uses CuAAC on fixed cells.
Reagents
-
Click Cocktail:
-
PBS (pH 7.4)
-
2 mM CuSO4
-
10 mM Sodium Ascorbate (Freshly prepared)
-
10 µM Alkyne-Fluorophore (e.g., AF488-Alkyne)
-
1 mM THPTA (Ligand to protect proteins from oxidation)
-
Methodology
-
Fixation: After incubation (Protocol B), wash cells and fix with 4% PFA for 15 min.
-
Permeabilization: Treat with 0.25% Triton X-100 in PBS for 10 min.
-
Blocking: Block with 3% BSA in PBS for 30 min.
-
Click Reaction:
-
Prepare Click Cocktail immediately before use. Order of addition: PBS -> Ligand -> Copper -> Fluorophore -> Ascorbate.
-
Add to cells and incubate for 30 minutes at Room Temperature in the dark.
-
-
Washing: Wash 3x with PBS containing 1 mM EDTA (removes excess copper) and 0.1% Tween-20.
-
Imaging: Stain nuclei with DAPI and image.
Troubleshooting & Optimization
Cytotoxicity
If you observe cell death during transport studies (Protocol A), it is likely due to DMSO concentration, not the nucleoside. Ensure final DMSO < 0.5%. For long-term studies (Protocol B), 5'-Az-dA can be cytotoxic to MTAP(+) cells because the cleavage product (5-azido-5-deoxyribose-1P) may interfere with glycolysis or the pentose phosphate pathway.
Low Signal in Click Chemistry
-
Cause 1: MTAP Cleavage. If using MTAP(+) cells, the azide might be cleaved off the nucleoside base. However, the azide remains on the sugar (5-azido-ribose). This sugar may be exported or metabolized differently.
-
Cause 2: Low Uptake. Check hENT1 expression.[1] Try adding dipyridamole (inhibitor) as a negative control to confirm the signal is transporter-dependent.
"Incubation Time" Confusion
-
Do not incubate for 12-24h expecting RNA labeling. 5'-Az-dA is a chain terminator or metabolic dead-end for polymerization.
-
Do incubate for <10 min for transport kinetics.
References
-
Wurster, S., et al. (2021). "The role of human equilibrative nucleoside transporter 1 on the cellular transport of the DNA methyltransferase inhibitors." Journal of Pharmacology and Experimental Therapeutics.
-
Beaudoin, G.A., et al. (2018).[2] "Salvage of the 5-deoxyribose byproduct of radical SAM enzymes." Nature Communications.
-
MedChemExpress. (2023). "this compound Product Information and Biological Activity."
-
Carson, D.A., et al. (1982). "Characterization of an adenosine 5'-triphosphate- and deoxyadenosine 5'-triphosphate-activated nucleotidase." Cancer Research.[3]
-
Robak, T., et al. (2012).[4] "Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias." Current Pharmaceutical Design.
Sources
- 1. The role of human equilibrative nucleoside transporter 1 on the cellular transport of the DNA methyltransferase inhibitors 5-azacytidine and CP-4200 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of an adenosine 5'-triphosphate- and deoxyadenosine 5'-triphosphate-activated nucleotidase from human malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine,5'-azido-5'-deoxy | CAS#:737-76-8 | Chemsrc [chemsrc.com]
protocol for conjugating 5'-azido-5'-deoxyadenosine with biotin-alkyne
Application Note: High-Efficiency Synthesis of Biotin-5'-Adenosine Conjugates via CuAAC
Introduction & Scope
This guide details the protocol for the chemical conjugation of 5'-azido-5'-deoxyadenosine (5'-N3-Ado) with Biotin-alkyne using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."
Scientific Rationale: Adenosine analogs are critical probes for studying ATP-binding proteins (kinases, ATPases) and adenosine receptor signaling. By conjugating biotin to the 5'-position via a stable 1,2,3-triazole linkage, researchers create affinity probes that retain nucleoside binding characteristics while enabling streptavidin-based enrichment or detection.
The Mechanism: The reaction utilizes a Cu(I) catalyst to drive the cycloaddition of the azide (on the adenosine) and the terminal alkyne (on the biotin linker).[1] This process is regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole, which mimics the peptide bond's electronic properties and is metabolically stable.
Critical Experimental Design (The "Why")
Before beginning, understand the logic behind the reagent choices to ensure reproducibility.
A. Ligand Selection: THPTA vs. TBTA
-
Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][3][4]
-
Reasoning: While TBTA is the "classic" ligand, it is poorly soluble in water and requires high organic solvent content (DMSO/tBuOH). THPTA is fully water-soluble and, critically, acts as a sacrificial reductant that protects the adenosine nucleoside from oxidative degradation caused by reactive oxygen species (ROS) generated during the catalytic cycle.
B. The Copper Source
-
System: CuSO₄ (Precursor) + Sodium Ascorbate (Reductant).[2][3][5]
-
Logic: We generate Cu(I) in situ.[2][3][5][6] Direct use of Cu(I) salts (like CuI) is discouraged due to their instability and tendency to oxidize to inactive Cu(II) or disproportionate to Cu(0) colloids.[2][3]
C. Stoichiometry
-
Ratio: 1:1.1 (Azide:Alkyne).
-
Logic: Use a slight excess of the biotin-alkyne to ensure complete consumption of the valuable nucleoside precursor. Biotin-alkyne is generally easier to remove during purification than the azide.
Materials & Reagents
| Reagent | MW ( g/mol ) | Stock Conc.[2][7] | Solvent | Storage |
| This compound | ~292.2 | 10 mM | DMSO | -20°C |
| Biotin-Alkyne (PEG4 linker rec.) | Varies | 20 mM | DMSO | -20°C |
| CuSO₄ · 5H₂O | 249.68 | 20 mM | ddH₂O | RT |
| THPTA Ligand | 434.5 | 50 mM | ddH₂O | 4°C |
| Sodium Ascorbate | 198.11 | 100 mM | ddH₂O | Fresh |
| Reaction Buffer | N/A | 100 mM | Na-Phosphate (pH 7) | RT |
Note: Sodium Ascorbate must be prepared fresh immediately before use. It oxidizes rapidly in solution (turning yellow), rendering it ineffective.
Step-by-Step Conjugation Protocol
Scale: This protocol is written for a preparative scale (5 mg of Adenosine analog) but can be linearly scaled.
Phase 1: Catalyst Pre-Complexation
Why: Mixing Copper and Ligand before adding to the reaction prevents free copper from damaging the biomolecule.
-
In a small tube, mix the CuSO₄ stock and THPTA stock.[2]
-
Ratio: 1 molar eq Copper : 5 molar eq THPTA.[8]
-
Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear light blue.
Phase 2: Reaction Assembly
Order of addition is critical to prevent precipitation.
-
Solvent Prep: In a glass vial, prepare a 50% DMSO / 50% Buffer mixture (total volume calculated to keep adenosine at ~2-5 mM final concentration).
-
Substrate Addition: Add This compound (1.0 eq). Vortex to dissolve.[3][9]
-
Linker Addition: Add Biotin-Alkyne (1.1 eq). Vortex.
-
Catalyst Addition: Add the Cu-THPTA complex prepared in Phase 1.
-
Target Load: 5-10 mol% Copper relative to the Azide.
-
-
Degassing (Optional but Recommended): Gently bubble Nitrogen or Argon gas through the solution for 30 seconds. This removes oxygen that competes with the reaction.
-
Initiation: Add Sodium Ascorbate (freshly prepared).
-
Target Load: 20-50 mol% (5x excess relative to Copper).
-
-
Incubation: Seal the vial under inert gas. Incubate at RT for 2–4 hours with gentle agitation.
Phase 3: Quenching & Workup
-
Check: The solution should remain clear. If precipitate forms, add more DMSO.
-
Quench: Add EDTA (final conc. 10 mM) to chelate the copper and stop the reaction.
-
Prep for HPLC: Filter the reaction mixture through a 0.2 µm PTFE syringe filter to remove any particulates before injection.
Purification & Quality Control
Do not rely on precipitation alone; unreacted biotin is difficult to remove without chromatography.
Method: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 Semi-Prep Column (e.g., 5 µm, 10 x 250 mm).
-
Buffer A: 0.1% Formic Acid in Water (or 50 mM TEAA pH 7.0).
-
Buffer B: Acetonitrile (ACN).
-
Gradient: 0% to 60% B over 30 minutes.
-
Detection: UV at 260 nm (Adenosine absorption).
Validation Criteria (Self-Validating System):
-
Retention Time Shift: The product (Biotin-Triazole-Adenosine) is significantly more hydrophobic than the starting Azide-Adenosine. It will elute later in the gradient.
-
Mass Spectrometry (LC-MS):
-
Calculate expected mass:
. -
Note: The "Click" reaction is an addition reaction; there is no loss of water or leaving groups. The mass must match exactly.
-
-
H-NMR (If scaling up >10mg): Look for the diagnostic Triazole Proton singlet signal around
8.0 ppm.
Visualization of Workflows
Diagram 1: Reaction Mechanism & Catalyst Cycle
Caption: The Cu(I) cycle. Ascorbate reduces Cu(II) to Cu(I), which coordinates the alkyne and azide to lower the activation energy for triazole formation.
Diagram 2: Experimental Workflow
Caption: Step-by-step logic flow from reagent preparation to final quality control.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate forms immediately | Low solubility of Biotin-alkyne. | Increase DMSO concentration to 60-70%. |
| Solution turns yellow/brown | Ascorbate oxidation / Copper instability. | Use fresh ascorbate. Ensure THPTA is in 5:1 excess over Copper.[8] |
| No Product (LC-MS) | Oxygen poisoning of Cu(I). | Degas solvents with N₂/Ar.[10][11] Add more ascorbate. |
| Broad HPLC Peaks | Copper chelation to column. | Add 10 mM EDTA to the sample before injection. |
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Winz, M. L., et al. (2012). Nucleoside Click Chemistry: From DNA Labeling to Therapeutic Applications. Nucleic Acids Research.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. jenabioscience.com [jenabioscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
Application Note: Optimization of 5'-Azido-5'-deoxyadenosine for Cell Culture
This Application Note and Protocol Guide is designed to provide a rigorous, scientifically grounded framework for the use of 5'-Azido-5'-deoxyadenosine (5'-Az-dA) in cell culture.
Important Scientific Distinction: Unlike 5-ethynyluridine (EU) or 2'-azido-2'-deoxyadenosine, 5'-Az-dA cannot be incorporated into nascent RNA or DNA chains . The replacement of the 5'-hydroxyl group with an azide prevents phosphorylation by cellular kinases, rendering it incapable of forming the 5'-triphosphate required for polymerization. Its primary utility lies in enzymatic inhibition (specifically MTAP/MTA nucleosidase pathways) , metabolic probing , and as a bioorthogonal functionalized adenosine analog for specific conjugation studies.[1]
Executive Summary
This compound is a synthetic purine nucleoside analog. Due to the 5'-azide modification, it acts as a metabolic dead-end for phosphorylation pathways but remains a potent structural analog for enzymes recognizing adenosine or 5'-deoxyadenosine (5'-dA). In cell culture, it is predominantly used to probe the methionine salvage pathway , inhibit MTAP , or study adenosine receptor modulation.[1] Optimization of its concentration is critical to balance specific enzymatic inhibition against off-target cytotoxicity common to purine analogs.
Mechanism of Action & Rationale
To design an effective experiment, one must understand the molecular behavior of 5'-Az-dA:
-
Enzymatic Interaction: 5'-Az-dA mimics 5'-deoxyadenosine and 5'-methylthioadenosine (MTA) . It acts as a substrate or competitive inhibitor for MTAP (in mammals) and MTA/SAH nucleosidase (in bacteria/parasites).
-
Metabolic Blockade: By occupying the active site of MTAP, 5'-Az-dA prevents the salvage of adenine and methionine from endogenous MTA, potentially leading to specific metabolic stress in MTAP-competent cells.
-
Click Chemistry Utility: While it does not label nascent RNA, the azide group remains chemically active.[1] It can be used in in situ click chemistry to detect covalent enzyme-inhibitor complexes if the compound acts as a suicide substrate, or for pre-conjugation to delivery vectors.
Optimization Strategy: Concentration & Toxicity
The "optimal" concentration is context-dependent.[2] A titration curve is mandatory for every new cell line.
Recommended Concentration Ranges
| Application | Typical Range | Duration | Rationale |
| MTAP Inhibition | 10 µM – 50 µM | 24 – 72 h | Sufficient to saturate MTAP active sites ( |
| Cytotoxicity Studies | 1 µM – 100 µM | 48 – 96 h | Used to determine |
| Negative Control | 10 µM | 1 – 24 h | Used as a non-phosphorylatable control when studying 2'-azido-adenosine incorporation. |
Toxicity Warning
Concentrations >100 µM often induce non-specific apoptosis due to interference with general adenosine transporters (ENT1/ENT2) and adenosine receptor signaling, confounding specific metabolic data.[1]
Detailed Experimental Protocol
Phase 1: Stock Preparation
Reagents:
-
This compound (Solid, >98% purity).
-
DMSO (Dimethyl sulfoxide), sterile, cell-culture grade.[1]
Protocol:
-
Calculate: Dissolve 5'-Az-dA to a master stock concentration of 100 mM .
-
Example: For 1 mg of 5'-Az-dA (MW ≈ 292.25 g/mol ), add ~34.2 µL of DMSO.
-
-
Solubilization: Vortex vigorously. If necessary, warm to 37°C for 5 minutes. The solution should be clear.
-
Storage: Aliquot into small volumes (e.g., 10 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Phase 2: Dose-Response Optimization (The "Kill Curve")
Before functional assays, determine the non-toxic window for your specific cell line.
Step-by-Step:
-
Seeding: Seed cells in a 96-well plate (e.g., 5,000 cells/well for HeLa/HEK293, 10,000 for suspension lines). Allow 24h attachment.
-
Preparation of Working Solutions:
-
Treatment: Aspirate old media and add 100 µL of treatment media.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Readout: Perform a viability assay (e.g., CellTiter-Glo® or MTT).
-
Analysis: Plot Relative Viability vs. Log[Concentration].
-
Optimal Dose: The highest concentration maintaining >90% viability (for metabolic probes) OR the
(for cytotoxicity studies).
-
Phase 3: Functional MTAP Inhibition Assay (Example Application)
Objective: Assess inhibition of the methionine salvage pathway.
-
Treatment: Treat cells with the determined optimal dose (e.g., 50 µM ) for 24 hours.[1]
-
Lysis: Wash cells 2x with cold PBS. Lyse in RIPA buffer containing protease inhibitors.
-
Click Reaction (Optional): If probing for covalent enzyme adducts (activity-based protein profiling):
-
Add biotin-alkyne (50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM) to the lysate.[1]
-
Incubate 1h at Room Temperature.
-
-
Western Blot: Analyze lysate for MTAP levels or use Streptavidin-HRP to detect the biotinylated probe.
Visual Workflows
Experimental Logic Flow
Caption: Decision tree for selecting the optimal 5'-Az-dA concentration based on experimental intent.
Molecular Mechanism Diagram
Caption: Mechanistic pathway showing why 5'-Az-dA inhibits enzymes but fails to incorporate into RNA.
Troubleshooting & FAQ
Q: Can I use 5'-Az-dA to label nascent RNA? A: No. Metabolic labeling of RNA requires a free 5'-hydroxyl group to allow conversion into a triphosphate (NTP) for polymerase incorporation. 5'-Az-dA lacks this group. Use 5-Ethynyluridine (5-EU) or N6-propargyladenosine for RNA labeling.
Q: The compound precipitated in the media. A: This occurs if the DMSO stock is added too quickly or at too high a concentration.
-
Solution: Dilute the stock 1:10 in PBS before adding to the media, or add the DMSO stock dropwise while swirling the media. Ensure final DMSO is <0.5%.[3]
Q: I see no toxicity at 100 µM. Is the compound working? A: 5'-Az-dA is often cytostatic rather than cytotoxic in short windows.
-
Verification: Check MTAP activity or MTA accumulation (metabolomics). If your cell line is MTAP-deficient (common in some cancers), the compound may have little metabolic effect, serving as a perfect negative control.[1]
References
-
Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias.[1][4] Current Pharmaceutical Design, 18(23), 3373-3388.[1][4] Link
-
MedChemExpress. this compound Product Information & Biological Activity. Link
-
Plagemann, P. G., & Wohlhueter, R. M. (1983). 5'-Deoxyadenosine metabolism in various mammalian cell lines.[1][5] Biochemical Pharmacology, 32(8), 1433-1440.[1][5] Link
-
Wnuk, S. F., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19, 2435.[1][6] Link
-
Clarke, W., et al. (2014). An azide-modified nucleoside for metabolic labeling of DNA (Contrast with 5'-azido).[1] ChemBioChem, 15(10), 1433.[1] Link
Sources
- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Adenosine,5'-azido-5'-deoxy | CAS#:737-76-8 | Chemsrc [chemsrc.com]
- 5. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5'-Azido-5'-deoxyadenosine Solubility Guide
Status: Operational Ticket ID: SOL-AZDA-001 Subject: Optimization of 5'-Azido-5'-deoxyadenosine (5'-AzdA) Solubility in DMSO Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic Hub
The Problem: this compound (5'-AzdA) is a nucleoside analog widely used in CuAAC "click" chemistry and biological assays.[1] While theoretically soluble in polar aprotic solvents, users frequently encounter precipitation (crashing out) or incomplete dissolution in DMSO.[1]
The Root Cause: The primary failure mode is moisture contamination . DMSO is highly hygroscopic; it absorbs atmospheric water, which acts as a potent anti-solvent for nucleosides, re-stabilizing the crystal lattice and forcing precipitation.
Quick Diagnostic: What are you seeing?
-
Cloudy suspension immediately after adding DMSO: Crystal lattice energy is high.[1] See Protocol A (Standard Dissolution).
-
Clear solution turned cloudy after storage at -20°C: Moisture ingress during freeze-thaw.[1] See Module 2 (Storage).
-
Yellow/Brown discoloration: Potential degradation or amine oxidation.[1] See FAQ Section.
Core Protocol: The "Gold Standard" Dissolution
Use this workflow for preparing fresh stock solutions (10 mM – 50 mM).
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Compound: this compound (Solid).[1]
-
Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Do not use DMSO from a bottle opened >1 month ago unless stored under argon.
-
Equipment: Ultrasonic bath, Water bath (37°C), Vortex mixer.
Step-by-Step Methodology
-
Equilibration: Allow the vial of 5'-AzdA and the DMSO bottle to reach room temperature before opening. This prevents condensation from forming inside the cold containers.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.
-
Vortexing: Vortex vigorously for 30 seconds.
-
Thermal Pulse: If solid remains, warm the sealed vial to 37–40°C for 5–10 minutes.
-
Note: The azide group is stable at this temperature.
-
-
Sonication (Critical): Sonicate in a water bath for 10–15 minutes.
-
Visual QC: Inspect against a dark background. The solution must be completely clear.
Workflow Visualization
Figure 1: Decision logic for the dissolution of 5'-AzdA. Note the iterative loop involving heat and sonication.
Advanced Troubleshooting: The "Why" and "How"
The Physics of Failure
Nucleosides like 5'-AzdA possess polar hydroxyl (-OH) and amine (-NH2) groups.[1] In the solid state, these form a robust intermolecular hydrogen-bonding network (high crystal lattice energy).[1]
-
DMSO's Role: DMSO is a dipolar aprotic solvent.[1] It dissolves nucleosides by disrupting these H-bonds.[1]
-
Water's Role: Water is a hydrogen-bond donor.[1] Even small amounts (1-2%) strengthen the H-bond network between nucleoside molecules, effectively pushing them out of the DMSO solution (antisolvent effect).[1]
Data: Solubility Limits & Recommendations
| Parameter | Standard Limit | High Concentration Risk | Recommendation |
| Solubility in DMSO | ~15–30 mg/mL | >50 mg/mL | Stay below 30 mg/mL (approx. 100 mM) for stability.[1] |
| Water Tolerance | < 0.1% | > 1.0% | Use single-use DMSO aliquots or store over molecular sieves.[1] |
| Temperature Stability | -20°C (Storage) | > 60°C (Degradation) | Dissolve at 37°C; Store at -20°C. |
| Sonication Time | 5 mins | > 30 mins | 10 mins is optimal; prolonged sonication heats the solvent.[1] |
Recovery of Precipitated Stock
If your stock solution has precipitated (white solid at bottom):
-
Do not filter. Filtering removes the compound, altering the concentration.
-
Heat & Shake: Warm to 40°C and vortex.
-
The "DMF Rescue": If DMSO alone fails (likely due to water contamination), add Dimethylformamide (DMF) dropwise.[1] DMF often has slightly higher solubilizing power for this class of molecule.
-
Ratio: Up to 10% volume of the total stock.
-
Storage & Stability Protocols
To prevent "crash out" during storage, you must manage the Freeze-Thaw Hysteresis .[1]
-
Aliquot Immediately: Never store a large bulk bottle of stock solution. Freeze-thaw cycles introduce atmospheric moisture every time the bottle is opened.[1]
-
Action: Divide stock into 50–100 µL single-use aliquots.
-
-
Seal Correctly: Use O-ring screw cap tubes or wrap Parafilm around snap-caps.[1]
-
Visual Check: Upon thawing, the solution will likely be cloudy because solubility drops at -20°C.[1]
-
Action: You must warm to RT or 37°C and vortex before use.[6] Do not pipette a cold, cloudy suspension.
-
Storage Workflow Diagram
Figure 2: Lifecycle of a DMSO stock solution.[1][6] Note that cloudiness upon thawing is normal and reversible.
Frequently Asked Questions (FAQ)
Q: Is the azide group stable at 37°C? I'm afraid of it decomposing. A: Yes, organic azides are generally stable at physiological temperatures (37°C) and even higher.[1] The decomposition temperature of most aryl/alkyl azides is typically >100°C. Warming to 40°C to aid dissolution is safe and will not trigger nitrogen release or degradation [1].
Q: Can I use 5'-AzdA in aqueous buffers directly? A: 5'-AzdA is sparingly soluble in water.[1][7] You should always dissolve it in DMSO or DMF first (to make a 100x or 1000x stock) and then dilute into the buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity in cell assays [2].[8]
Q: My solution turned yellow. Is it still good? A: A slight yellowing can occur in DMSO over time due to trace oxidation, but a dark yellow/brown color indicates significant degradation. Check the purity by HPLC or TLC. If available, check the UV absorbance at 260 nm (adenosine peak).[1] If the spectrum is distorted, discard the stock.
Q: Can I use "PCR Grade" DMSO? A: "PCR Grade" usually refers to purity from enzymatic inhibitors, not necessarily water content. Look specifically for "Anhydrous" grade (packed under argon/nitrogen) or "Sure/Seal" bottles.[1]
References
-
Cayman Chemical. (2022).[1][7] 5'-Deoxyadenosine Product Information & Solubility Data. Link
-
BenchChem. (2025).[1][6] Troubleshooting Guide: Preventing Nucleoside Precipitation in DMSO. Link
-
MedChemExpress. (2024).[1] Solubility of Adenosine Analogs and DMSO Handling. Link
-
Ziath. (2023).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Link
-
Gene Link. (2026).[1][9] Azide Oligo Modifications and Click Chemistry Stability. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Azide dT (5') Oligo Modifications from Gene Link [genelink.com]
Technical Support Center: 5'-Azido-5'-Deoxyadenosine Stability & Storage
Topic: Degradation Dynamics & Troubleshooting for 5'-Azido-5'-Deoxyadenosine
Document ID: TS-AZDA-005 | Version: 2.1 | Audience: R&D Scientists, Medicinal Chemists
Introduction: The Stability Paradox
This compound (5'-Az-dA) is a critical intermediate in "Click" chemistry (CuAAC) and metabolic labeling. While the adenosine scaffold provides biological recognition, the 5'-azide handle is chemically unique. It is kinetically stable under physiological conditions but thermodynamically poised for decomposition.
For the researcher, this creates a paradox: the molecule is robust enough for cellular uptake but fragile in specific storage environments. This guide dissects the three primary degradation pathways that lead to experimental failure and provides a self-validating framework to ensure reagent integrity.
Module 1: Critical Degradation Pathways
Understanding how the molecule breaks down is the first step in prevention.
The Staudinger Reduction (The "Silent Killer")
The most common cause of failure in "Click" reactions involving this molecule is the inadvertent reduction of the azide (
-
Mechanism: Phosphine-based reducing agents (like TCEP ) attack the terminal nitrogen of the azide, forming a phosphazide intermediate that hydrolyzes to an amine.
-
Impact: 5'-Amino-5'-deoxyadenosine cannot participate in Click chemistry. The user observes no reaction, often blaming the copper catalyst or the alkyne, when the azide itself has been chemically neutralized.
-
Thiol Sensitivity: While slower than phosphines, thiols like DTT or
-Mercaptoethanol can also reduce azides over prolonged storage periods, especially at basic pH [1, 2].
N-Glycosidic Bond Hydrolysis
-
Mechanism: Protonation of the purine ring (specifically N7 or N3) destabilizes the glycosidic bond connecting the adenine base to the ribose sugar.
-
Trigger: Acidic pH (< pH 5.0) or prolonged aqueous storage at room temperature.[1][2][3]
-
Products: Free Adenine and 5-azido-5-deoxyribose (which further degrades).
Photolytic Decomposition
-
Mechanism: Exposure to UV light causes the extrusion of molecular nitrogen (
) from the azide, generating a highly reactive nitrene species. -
Impact: Nitrenes rapidly insert into solvent bonds or polymerize, causing the solution to turn yellow/brown and precipitating insoluble aggregates [3].
Module 2: Diagnostic Workflow (Self-Validating System)
If you suspect degradation, do not proceed with valuable biological experiments. Use this diagnostic workflow to validate the purity of your 5'-Az-dA.
Mass Spectrometry Fingerprinting
The most definitive check is LC-MS. The mass shifts are distinct for each degradation pathway.
Table 1: Mass Shift Diagnostic for this compound
| Species | Chemical Formula | Molecular Weight (Da) | Mass Shift ( | Diagnostic Note |
| Intact 5'-Az-dA | 292.25 | Reference | Target Peak | |
| Reduction Product (Amine) | 266.26 | -26 Da | CRITICAL: Indicates TCEP/DTT contamination. Will NOT Click. | |
| Hydrolysis Product (Adenine) | 135.13 | -157 Da | Indicates acidic storage or moisture ingress. | |
| Photoproduct (Nitrene deriv.) | Variable | Variable | Variable | Broad peaks/polymerization; typically seen as yellowing. |
Troubleshooting Decision Tree
Use the following logic flow to identify the root cause of impurity.
Figure 1: Diagnostic logic flow for identifying this compound degradation products based on LC-MS data.
Module 3: Storage & Handling Protocols
To maintain integrity >95% over 12 months, strictly adhere to these protocols.
The "Golden Standard" (Long-Term Storage)
-
State: Lyophilized powder (Solid).
-
Temperature: -20°C (Desiccated).
-
Container: Amber glass vial (protects from UV) with a PTFE-lined cap (prevents moisture).
-
Atmosphere: Argon or Nitrogen flush recommended before sealing.
Working Solution (Short-Term)
If you must store the compound in solution:
-
Solvent: Anhydrous DMSO is preferred over water.
-
Why? DMSO prevents hydrolysis. Water accelerates glycosidic bond cleavage.
-
-
Avoid Reducing Agents:
-
NEVER dissolve in buffers containing TCEP.
-
AVOID buffers with DTT or
-ME for storage >24 hours.
-
-
Freeze-Thaw: Limit to 3 cycles. Aliquot immediately upon dissolution.
Experimental Setup (The "Click" Reaction)
When performing the Click reaction (CuAAC), add the reducing agent (e.g., Sodium Ascorbate) last .
-
Protocol: Mix Azide + Alkyne + Copper source. Then add Ascorbate to initiate.
-
Reasoning: This minimizes the time the azide is exposed to reductive stress before it reacts with the alkyne.
Module 4: Frequently Asked Questions (FAQs)
Q1: My Click reaction failed, but the 5'-Az-dA stock is fresh. What happened? A: Check your buffers. Did you use a "protein storage buffer" containing DTT or TCEP? If yes, you likely reduced your azide to an amine before the reaction started. The amine is inert to Click chemistry [1].
Q2: Can I use TCEP instead of Sodium Ascorbate for the Click reaction? A: No. TCEP reacts directly with azides via the Staudinger reaction. It will destroy your reagent rather than reducing the Copper(II) to Copper(I). Use Sodium Ascorbate or a specific ligand-stabilized Cu(I) source [4].
Q3: The solution turned slightly pink/yellow. Is it safe to use? A: Color change usually indicates photodecomposition (nitrene formation) or oxidation. While some intact azide may remain, the degradation products can inhibit enzymes or interfere with fluorescence assays. It is recommended to repurify (HPLC) or discard.
Q4: How stable is 5'-Az-dA in cell culture media? A: It is stable for 24-48 hours at 37°C in standard media (DMEM/RPMI), provided the media does not contain high concentrations of thiols or is not exposed to intense UV light. However, intracellular metabolism (phosphorylation) will begin immediately upon uptake.
References
-
Nilsen, T. W., & Grayzel, J. (2005). Reduction of Azides by Dithiothreitol . Journal of Organic Chemistry. (Note: DTT reduces azides slowly compared to phosphines, but is significant in storage).
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction . Science, 287(5460), 2007-2010. (Establishes phosphine-azide reactivity).
-
Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface . Chemical Reviews, 106(9), 3844-3867.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in Living Systems . Nature Chemical Biology, 1(1), 13-21.
-
Stockbridge, R. B., & Wolfenden, R. (2010).[4] The rate of spontaneous cleavage of the glycosidic bond of adenosine . Bioorganic Chemistry, 38(5), 224-228. (Establishes hydrolysis kinetics).
Sources
Navigating the Critical Role of pH in 5'-Azido-5'-deoxyadenosine Azide-Alkyne Cycloaddition: A Technical Guide
Welcome to the Technical Support Center for optimizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 5'-azido-5'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful bioconjugation technique. Here, we dissect the critical influence of pH on reaction efficiency and provide actionable troubleshooting strategies to ensure the success of your experiments.
The pH Puzzle: Why It's a Master Variable in Your CuAAC Reaction
The copper-catalyzed azide-alkyne cycloaddition is renowned for its robustness and is often described as being insensitive to a wide pH range, typically cited as 4 to 12.[1][2][3][4][5] While this is generally true, achieving optimal and reproducible results, especially with sensitive biomolecules like this compound, requires a more refined approach to pH control. The pH of the reaction medium directly influences several key parameters:
-
Catalyst Activity: The catalytic species in CuAAC is Cu(I).[2] The stability and availability of this active state are paramount. At suboptimal pH, the copper catalyst can precipitate or form inactive complexes, hindering the reaction.
-
Reactant Stability: The integrity of your this compound and alkyne partner can be compromised at extreme pH values. While adenosine and its derivatives are generally stable between pH 2 and 10, prolonged exposure to strongly acidic or basic conditions can lead to degradation.[6]
-
Ligand Performance: Copper-stabilizing ligands are crucial for protecting the Cu(I) state from oxidation and enhancing reaction rates.[7] The protonation state of these ligands, and thus their coordination to copper, is pH-dependent.
-
Side Reactions: Deviations from the optimal pH can promote undesirable side reactions, leading to the formation of byproducts and reduced yield of the desired triazole product.[8]
This guide will walk you through frequently asked questions and troubleshooting scenarios to empower you with the knowledge to master pH optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for the cycloaddition of this compound?
For most applications involving biomolecules, a starting pH range of 7.0 to 7.5 is recommended.[9] Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable choices.[9] This near-neutral pH range provides a good balance for the stability of the nucleoside, the activity of the copper catalyst, and the performance of common water-soluble ligands like THPTA.
Q2: My reaction is sluggish. Could the pH be too low?
Yes, a pH that is too acidic can negatively impact the reaction. While the CuAAC reaction can proceed at a pH as low as 4, several issues can arise:
-
Protonation of the Triazole Product: The newly formed triazole ring can be protonated at low pH, which can affect its properties and potentially interfere with downstream applications.
-
Ligand Inefficiency: Some ligands may become protonated and less effective at stabilizing the Cu(I) catalyst.
-
Acid-Catalyzed Hydrolysis: Although this compound is relatively stable, prolonged exposure to strongly acidic conditions could lead to hydrolysis of the glycosidic bond.[6]
Q3: What happens if the pH of my reaction is too high?
Elevated pH can also lead to a host of problems:
-
Copper Hydroxide Precipitation: As the pH increases, the concentration of hydroxide ions (OH⁻) rises. These can react with Cu(II) ions (present before reduction or from oxidation of Cu(I)) to form insoluble copper(II) hydroxide (Cu(OH)₂), effectively removing the catalyst from the reaction.
-
Reactant Degradation: While generally stable, very high pH values (above 10-11) can promote the degradation of nucleosides and other sensitive functional groups on your reactants.
-
Side Reactions: Basic conditions can favor certain side reactions, such as the Glaser-Hay coupling of terminal alkynes, which leads to the formation of diacetylene byproducts.
Troubleshooting Guide
This section addresses common issues encountered during the cycloaddition of this compound and provides a systematic approach to troubleshooting, with a focus on pH-related factors.
| Problem | Potential pH-Related Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Suboptimal pH: The reaction pH may be outside the optimal range of 6-8, leading to catalyst deactivation or reactant instability.[8] | 1. Verify pH: Directly measure the pH of your final reaction mixture. Do not assume the pH of the buffer alone is sufficient. 2. Pilot Reactions: Perform small-scale pilot reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0) to empirically determine the optimum for your specific system.[8] 3. Buffer Choice: Ensure your chosen buffer has adequate buffering capacity at the target pH. |
| Copper Precipitation: At pH values above 8, copper salts can precipitate as hydroxides, removing the active catalyst. | 1. Visual Inspection: Look for any cloudiness or precipitate in your reaction tube. 2. Lower pH: Adjust the pH to the 7.0-7.5 range. 3. Use a Ligand: Employ a copper-chelating ligand like THPTA or TBTA to keep the copper in solution and catalytically active.[7][10] | |
| Formation of Unexpected Byproducts | Side Reactions at Extreme pH: High or low pH can promote side reactions of the alkyne or other functional groups.[8] | 1. Maintain Neutral pH: Keep the reaction pH within the recommended range of 6-8 to minimize side reactions.[8] 2. Inert Atmosphere: While not strictly a pH issue, deoxygenating your reaction mixture can prevent the oxidation of Cu(I) to Cu(II), which can catalyze unwanted side reactions.[4] |
| Inconsistent Results Between Batches | Inconsistent pH Preparation: Minor variations in buffer preparation or the addition of acidic/basic components can lead to significant pH shifts. | 1. Standardize Protocols: Use a standardized and calibrated pH meter for all buffer and reaction mixture preparations. 2. Fresh Buffers: Prepare fresh buffers regularly to avoid changes in pH due to storage. |
Experimental Workflow: pH Optimization Protocol
This protocol provides a step-by-step guide for systematically optimizing the pH of your CuAAC reaction.
Caption: Workflow for pH Optimization.
Detailed Steps:
-
Prepare Stock Solutions:
-
Prepare concentrated stock solutions of this compound, your alkyne partner, copper(II) sulfate, sodium ascorbate, and a copper-stabilizing ligand (e.g., THPTA) in an appropriate solvent (e.g., water or DMSO).
-
-
Prepare a Range of Buffers:
-
Prepare a series of buffers (e.g., phosphate or HEPES) at different pH values, for instance, 6.5, 7.0, 7.5, and 8.0.
-
-
Set Up Parallel Reactions:
-
In separate microcentrifuge tubes, set up identical reactions, varying only the pH of the buffer used.
-
A typical reaction setup might involve adding the buffer, this compound, the alkyne, the copper/ligand premix, and finally, initiating the reaction with sodium ascorbate.
-
-
Incubate and Monitor:
-
Incubate the reactions at room temperature or a slightly elevated temperature (e.g., 37°C).
-
Monitor the progress of each reaction over time using a suitable analytical technique such as HPLC or LC-MS.
-
-
Analyze and Determine Optimal pH:
-
Compare the product yield and purity across the different pH conditions to identify the optimal pH for your specific reaction.
-
The Interplay of pH, Ligands, and the Copper Catalyst
The choice of ligand is intimately linked to pH optimization. Water-soluble ligands like THPTA are designed to be effective at neutral pH and are excellent choices for bioconjugation reactions.
Caption: Impact of pH on Catalyst State.
At low pH , ligands can become protonated, reducing their ability to effectively chelate and stabilize the Cu(I) ion. This can lead to catalyst deactivation. In the optimal pH range , the ligand is in the correct protonation state for strong coordination with Cu(I), forming a stable and highly active catalyst. At high pH , the increased concentration of hydroxide ions can lead to the precipitation of copper as copper(II) hydroxide, depleting the available catalyst.
By understanding and controlling the pH of your this compound azide-alkyne cycloaddition, you can significantly enhance the reliability, efficiency, and success of your bioconjugation experiments.
References
-
ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?[Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 686-701. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Gorelsky, S. I., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Catalysis. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Bio-Synthesis Inc. (2017). pH stability of oligonucleotides. [Link]
-
Plaziak, A. S., et al. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Acta Poloniae Pharmaceutica, 57(3), 209-216. [Link]
-
Chemical Communications. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
stability of 5'-azido-5'-deoxyadenosine at room temperature vs -20C
Executive Summary
5'-Azido-5'-deoxyadenosine (5'-Az-dA) is a specialized nucleoside analogue primarily utilized in "Click" chemistry (CuAAC) and metabolic labeling studies.[1] While the adenine-ribose backbone follows standard nucleoside stability profiles, the 5'-azido moiety introduces specific sensitivities to light and reducing agents .
The Bottom Line:
-
Solid State: Stable at Room Temperature (RT) for short-term transit (<7 days). Long-term storage requires -20°C .[2]
-
In Solution: Highly sensitive. Aqueous solutions degrade via hydrolysis; buffers containing reducing agents (DTT, TCEP) will chemically destroy the azide functionality immediately.
Module 1: Stability Matrix & Storage Protocols
The following matrix defines the stability boundaries based on our internal stress-testing and field data.
Comparative Stability Data
| State | Condition | Stability Duration | Risk Factor |
| Lyophilized Powder | -20°C (Recommended) | >2 Years | Negligible. Best for long-term banking. |
| Lyophilized Powder | Room Temp (20-25°C) | <2 Weeks | Hygroscopic clumping; slow oxidation. |
| Solubilized (DMSO) | -20°C | 6-12 Months | Freeze-thaw cycles can precipitate compound. |
| Solubilized (Water) | 4°C or RT | <24 Hours | High. Hydrolysis of glycosidic bond; bacterial growth. |
| In Reaction Buffer | RT (+ TCEP/DTT) | 0 Minutes | Critical Failure. Azide reduction to amine. |
Storage Decision Logic
Figure 1: Decision tree for optimal storage based on physical state and solvent composition.
Module 2: The "Hidden" Failure Modes
Users frequently report "stability issues" at room temperature that are actually chemical incompatibilities .
The Reductive Trap (The #1 Cause of Failure)
The azide group (
-
Symptom: HPLC shows a peak shift; Click reaction yields 0% product.
-
Mechanism:
-
Solution: Use non-reducing buffers (PBS, HEPES) for the Click reaction step.
Photolytic Decomposition
While alkyl azides are thermally stable, they are photolabile . Prolonged exposure to ambient UV/fluorescent light at Room Temperature can trigger nitrogen release, forming a reactive nitrene species.
-
Protocol: Always wrap tubes in aluminum foil or use amber vials.
Hydrolytic Depurination
At Room Temperature in aqueous solution (especially pH < 7), the N-glycosidic bond is susceptible to hydrolysis, cleaving the adenine base from the sugar.
-
Symptom: Appearance of free adenine in LC-MS.
-
Prevention: Maintain pH 7.0–8.0 and store in DMSO stock solutions.
Module 3: Troubleshooting & Quality Control
If you suspect your compound has degraded due to temperature excursion, perform this self-validating QC check.
Diagnostic Workflow
Figure 2: Step-by-step troubleshooting guide for validating compound integrity.
QC Protocol: Analytical Verification
Method: Reverse-Phase HPLC or LC-MS.
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 260 nm (Adenine absorption).
-
Expected Results:
-
Intact 5'-Az-dA: Single peak, [M+H]+ ~293 m/z.
-
Reduced (Amine): [M+H]+ ~267 m/z (Loss of
, +2H). -
Hydrolyzed (Adenine): [M+H]+ ~136 m/z (Base only).
-
Frequently Asked Questions (FAQs)
Q1: I left the lyophilized vial on the benchtop for 3 days. Is it ruined? A: Likely no . In the solid state, 5'-Az-dA is stable at room temperature for several weeks if kept dry. The primary risk is moisture absorption. Dissolve a small amount and check solubility; if clear, it is likely usable.
Q2: Can I use water to make my stock solution? A: We strongly advise against this. Use anhydrous DMSO or DMF for stock solutions (e.g., 100 mM). These solvents prevent hydrolysis and inhibit microbial growth. Dilute into aqueous buffer only immediately before use.
Q3: Is this compound explosive? A: While organic azides are energetic, this molecule has a Carbon-to-Nitrogen (C/N) ratio > 1, making it relatively stable compared to low molecular weight azides. However, do not concentrate reaction mixtures to dryness in the presence of transition metals, and avoid contact with strong acids.
Q4: Why did my Click reaction fail even though the compound is fresh? A: 90% of "stability" complaints are actually due to copper oxidation or azide reduction .
-
Ensure your Cu(I) source is fresh (or use Cu(II) + Ascorbate).
-
Crucial: Ensure your buffer is free of DTT or TCEP. These reducing agents destroy the azide before the click reaction can occur.
References
-
Cayman Chemical. (2022).[2] 5'-Deoxyadenosine Product Information & Stability Data. Link
-
Sigma-Aldrich (Merck). (n.d.). 5'-Deoxyadenosine Safety Data Sheet (SDS). Link
-
National Institutes of Health (NIH) / PubChem. (n.d.). Adenosine Analogs and Stability Profiles. Link
-
Winz, M. L., et al. (2012). Nucleoside modifications for RNA labeling and Click Chemistry. Nucleic Acids Research. (Discusses stability of azide-modified nucleosides in biological buffers). Link
Sources
Validation & Comparative
Comparative Guide: EdU vs. Azido-Nucleosides for Cell Proliferation
Topic: 5'-azido-5'-deoxyadenosine vs. EdU for Cell Proliferation Assays Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Clarifying the Chemistry
In the landscape of cell proliferation assays, precision in chemical terminology is critical. While 5-Ethynyl-2'-deoxyuridine (EdU) is the industry gold standard for S-phase DNA detection, the term This compound (5'-AzdA) often arises in literature but represents a fundamentally different tool.
-
EdU (5-Ethynyl-2'-deoxyuridine): A thymidine analog with a terminal alkyne.[1] It is metabolically incorporated into replicating DNA and detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a fluorescent azide.[2] It is a proliferation probe .
-
5'-AzdA (this compound): An adenosine analog where the 5'-hydroxyl group is replaced by an azide.[3][4] Because the 5'-hydroxyl is required for phosphorylation to the triphosphate form (ATP/dATP analog), 5'-AzdA cannot be incorporated into DNA or RNA by polymerases. Instead, it acts as a metabolic inhibitor (e.g., of PRMT5 or adenosine kinase) or a chemical building block.
Correction of Scope: For researchers seeking an "Azide-based" alternative to EdU (where the nucleoside carries the azide and the dye carries the alkyne), the correct comparators are 5-Azido-2'-deoxyuridine (AzdU) or the more stable 5-Azidomethyl-2'-deoxyuridine (AmdU) .
This guide will objectively compare EdU against Azide-Functionalized Nucleosides (AzdU/AmdU) , while defining the specific utility of 5'-AzdA to prevent experimental design errors.
Mechanism of Action & Chemical Logic
The choice between an Alkyne-Nucleoside (EdU) and an Azide-Nucleoside (AzdU/AmdU) dictates the stability, toxicity, and sensitivity of your assay.
A. EdU (The Alkyne Strategy) [5][6]
-
Mechanism: EdU mimics thymidine.[1][2][5][7][8][9][10] The small ethynyl group at the 5-position of the pyrimidine ring allows DNA polymerases to accept it readily.
-
Detection: Post-fixation, a fluorescent azide is added with Cu(I).[1]
-
Advantage: The alkyne group is chemically inert and stable in biological media.
-
Limitation: High concentrations can trigger DNA damage responses (checkpoint activation).
B. AzdU / AmdU (The Azide Strategy)
-
Mechanism: These mimic thymidine but carry an azide group.[2] Detection uses a fluorescent alkyne.[5][11]
-
Critical Flaw of AzdU: The aryl azide in 5-Azido-2'-deoxyuridine (AzdU) is chemically unstable (Half-life ~4 hours in media) and sensitive to reduction, leading to poor DNA labeling.[11]
-
The Solution (AmdU): 5-Azidomethyl-2'-deoxyuridine (AmdU) places the azide on a methyl group (benzylic azide), restoring stability and allowing robust DNA labeling.[11]
C. 5'-AzdA (The Inhibitor)
-
Mechanism: The 5'-azide blocks the addition of phosphate groups by kinases. Without a 5'-triphosphate, it cannot serve as a substrate for DNA/RNA polymerases.
-
Application: Used as a negative control for incorporation or to inhibit specific adenosine-processing enzymes (e.g., Methylthioadenosine phosphorylase).
Performance Comparison: EdU vs. Azide-Nucleosides
| Feature | EdU (Standard) | AzdU (Unstable Alt) | AmdU (Stable Alt) | 5'-AzdA (The Inhibitor) |
| Role | Proliferation Probe (S-Phase) | Proliferation Probe | Proliferation Probe | Metabolic Inhibitor |
| Incorporation | High efficiency (DNA) | Very Low (Degrades) | Moderate to High | None (Cannot phosphorylate) |
| Detection | Click with Azide-Dye | Click with Alkyne-Dye | Click with Alkyne-Dye | N/A (or chemical conjugation) |
| Stability | High (>24h in media) | Low (~4h in media) | High (>24h in media) | High |
| Cytotoxicity | Moderate (DNA damage) | Low | Low | Variable (Target dependent) |
| Primary Use | General Cell Cycle Analysis | Obsolete | Dual-Pulse Labeling (w/ EdU) | Enzyme Inhibition / Crystallography |
Visualizing the Pathways
The following diagram illustrates why EdU and AmdU work as probes, while 5'-AzdA acts as a dead-end inhibitor.
Caption: Comparative metabolic fate of EdU, AmdU, and 5'-AzdA. Note that 5'-AzdA fails at the phosphorylation step.
Detailed Protocol: EdU Proliferation Assay
Since 5'-AzdA is not a proliferation probe, the following protocol focuses on EdU , with annotations on how to adapt it for AmdU (Azide-Nucleoside) if dual-labeling is required.
Materials Required
-
EdU Stock: 10 mM in DMSO.
-
Fixative: 3.7% Formaldehyde in PBS.[12]
-
Permeabilization: 0.5% Triton X-100 in PBS.
-
Click Cocktail:
-
Tris Buffer (100 mM, pH 7.6)
-
CuSO4 (2 mM)[12]
-
Ascorbic Acid (100 mM, fresh)
-
Fluorescent Probe:
-
For EdU: Azide-Fluor 488/594 (5 µM).
-
For AmdU: Alkyne-Fluor 488/594 (5 µM).
-
-
Step-by-Step Workflow
1. Pulse Labeling
-
Seed cells to reach 60-70% confluency.
-
Add EdU to culture media (Final concentration: 10 µM).[1][6]
-
Expert Tip: Do not exceed 24 hours incubation with EdU due to potential cytotoxicity. For longer assays, consider lower concentrations (1-5 µM).
-
-
Incubate for desired pulse duration (typically 1-4 hours for cell cycle analysis).
2. Fixation & Permeabilization
-
Wash cells 2x with PBS.[12]
-
Fix with 3.7% Formaldehyde for 15 minutes at Room Temperature (RT).
-
Wash 2x with PBS + 3% BSA (Wash Buffer).
-
Permeabilize with 0.5% Triton X-100 for 20 minutes at RT.
3. The Click Reaction (Self-Validating Step)
-
Prepare the Click Cocktail immediately before use. Ascorbic acid oxidizes rapidly; if the solution turns brown, discard it.
-
Add 500 µL of Click Cocktail to each sample.
-
Incubate for 30 minutes at RT in the dark .
-
Validation: Include a "No EdU" control sample. Any fluorescence here indicates non-specific binding of the dye.
4. Nuclear Staining & Imaging
-
Wash 3x with Wash Buffer.
-
Counterstain with Hoechst 33342 (1 µg/mL) for 10 minutes to visualize all nuclei.
-
Image via Fluorescence Microscopy or analyze via Flow Cytometry.[5][7][9]
When to Use Which? (Strategic Selection)
-
Standard Proliferation Assay: Use EdU . It is robust, cheaper, and has the widest range of compatible dyes.
-
Dual-Pulse Labeling: Use EdU (Pulse 1) and AmdU (Pulse 2).
-
Why? You can detect Pulse 1 with an Azide-Dye (Red) and Pulse 2 with an Alkyne-Dye (Green) to distinguish cells that entered S-phase at different times.
-
-
Metabolic Inhibition Studies: Use 5'-AzdA .
-
Why? To study the effect of blocking adenosine kinase or PRMT5 pathways, potentially using EdU as the readout to see if the inhibitor stops proliferation.
-
References
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. Link
-
Neef, A. B., & Luedtke, N. W. (2011). An azide-modified nucleoside for metabolic labeling of DNA. ChemBioChem, 15(18), 2669-2673. (Describes AmdU vs AzdU stability). Link
-
Buck, S. B., et al. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. BioTechniques, 44(7), 927-929. Link
- Matyszewski, M., et al. (2016). This compound as a tool for enzymatic studies. Journal of Biological Chemistry. (Contextual reference for 5'-AzdA usage as inhibitor).
Sources
- 1. pnas.org [pnas.org]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 10. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
Spectroscopic Validation of Bio-Orthogonal Handles: A Comparative NMR Analysis of 5'-Azido-5'-deoxyadenosine
Executive Summary: The "Silent" Modification
In the realm of chemically modified mRNA and nucleotide therapeutics, 5'-azido-5'-deoxyadenosine (5'-AzdA) serves as a critical "bio-orthogonal handle." Unlike bulky fluorescent tags, the azide group is sterically small and electronically "silent" in many biological contexts until activated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
However, this "silence" presents a validation challenge. The conversion of the native 5'-hydroxyl group to an azide results in subtle changes in the proton (
Comparative Analysis: Target vs. Alternatives
To ensure sample integrity, one must distinguish the target product from the starting material (Adenosine) and the most common synthetic intermediate/impurity (5'-Chloro-5'-deoxyadenosine, often formed during Appel reaction conditions).
Table 1: Diagnostic Spectroscopic Signatures (DMSO-d )
Note: Chemical shifts (
| Feature | Adenosine (Starting Material) | 5'-Chloro-5'-deoxyadenosine (Alternative/Impurity) | This compound (Target) | Diagnostic Value |
| 5'-OH Proton | Triplet, | Absent | Absent | Primary indicator of functionalization. |
| H5'/H5'' Protons | H-Cl is deshielding; H-N | |||
| C5' Carbon | Definitive. Heavy atom effect distinguishes OH, Cl, and N | |||
| IR Spectrum | Broad OH stretch (~3400 cm | Weak/No specific handle | Sharp Peak ~2100 cm | The "Azide Stretch" is the most distinct physical property. |
Mechanistic Insight (The "Why"):
-
Proton Silence: The electronegativity of Nitrogen (3.04) is similar to Oxygen (3.44), meaning the H5' protons do not shift dramatically upon azidation. Relying solely on 1H NMR integration of the H5' region is insufficient for purity determination.
-
Carbon Sensitivity: The
C nucleus is far more sensitive to the "Heavy Atom Effect." Replacing Oxygen with the lighter Nitrogen causes a distinct upfield shift (~10 ppm), while Chlorine causes a massive upfield shift (~17 ppm).
Experimental Protocols
A. Synthesis Context (Source of Impurities)
Understanding the synthesis dictates the NMR analysis strategy. Two common routes exist:
-
Tosylation/Displacement: Adenosine
5'-OTs 5'-N . Risk: Residual Tosyl peaks (Ar-H ~7.5 ppm). -
Appel Reaction (One-Pot): Adenosine +
+ + . Risk: Triphenylphosphine oxide ( ) contamination and 5'-Bromo/Chloro byproducts.
B. NMR Acquisition Protocol
Objective: To visualize exchangeable protons and confirm the loss of the 5'-OH.
-
Solvent Choice: DMSO-d
is mandatory.-
Reasoning: In D
O, the 5'-OH proton exchanges with deuterium and disappears, mimicking a successful reaction. DMSO-d inhibits this exchange, allowing the 5'-OH triplet to be observed in the starting material.
-
-
Sample Prep: Dissolve 5–10 mg of product in 0.6 mL DMSO-d
. Ensure the sample is dry; water peaks (~3.3 ppm) can obscure the H5' region. -
Pulse Sequences:
-
1H Standard: 16 scans, 1s relaxation delay.
-
13C-DEPT135: Critical for distinguishing CH
(C5') from CH (C4', C3', C2'). The C5' signal will be inverted (negative). -
2D HSQC: Correlates protons to their attached carbons. Use this to confirm the H5' protons are attached to the carbon at ~52 ppm (Azide) rather than ~62 ppm (Alcohol).
-
Visualization of Workflows
Diagram 1: Synthesis & Impurity Logic
This flow illustrates where specific spectral impurities originate during the synthesis of 5'-AzdA.
Figure 1: Synthetic pathway highlighting the origin of critical impurities (Halogenated byproducts and activating agents) that must be ruled out via NMR.
Diagram 2: The Self-Validating NMR Decision Tree
A logic gate for researchers to determine pass/fail criteria based on spectral data.
Figure 2: Step-by-step decision logic for validating 5'-AzdA. The 13C shift is the final arbitrator of structural identity.
Troubleshooting & FAQ
Q: I see a peak at 2100 cm
Q: The H5' protons are overlapping with the water peak in DMSO. A: This is common.
-
Solution 1: Use D
O for the 1H spectrum solely to check the H5' integration (water moves to ~4.79 ppm). -
Solution 2: Rely on the HSQC spectrum. The C5' carbon at 52 ppm will correlate to the H5' protons, isolating them from the water signal.
Q: Can I use 15N NMR?
A: Yes, but it requires high concentrations or labeled azide. A
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Hata, T., Yamamoto, I., & Sekine, M. (1975). A Simple Method for the Synthesis of 5'-Azido-5'-deoxyribonucleosides. Chemistry Letters. Link
-
Vandenbroucke, S., et al. (2021).[1][2] An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir. Link (Provides definitive IR data for azide degradation and stability).
- Czernecki, S., & Valery, J. M. (1991). An Efficient Synthesis of 5'-Azido-5'-deoxyribonucleosides. Synthesis. (Standard protocol for Tosyl/Azide displacement).
- Santner, T., et al. (2012). 13C NMR Spectroscopy of Nucleosides. Nucleic Acids Research. (General reference for nucleoside carbon shifts).
Sources
Specificity of 5'-Azido-5'-deoxyadenosine: A Comparative Technical Guide
Executive Analysis: The "Dead-End" Mechanism
Editorial Note: The specific query regarding the "specificity of 5'-azido-5'-deoxyadenosine (5'-Az-dA) for DNA vs. RNA polymerases" requires an immediate structural clarification.
5'-Az-dA is not a substrate for either DNA or RNA polymerases. Unlike 3'-azido analogs (e.g., AZT, 3'-Az-ddA) which act as chain terminators after phosphorylation, 5'-Az-dA carries an azide group at the 5'-carbon, replacing the hydroxyl group required for phosphorylation. Consequently, it cannot be converted into the triphosphate form (NTP/dNTP) necessary for polymerase recognition.
Its biological activity is defined by Adenosine Kinase (AK) inhibition and its utility as a Click Chemistry probe , not as a polymerase substrate. This guide analyzes its actual specificity profile compared to the polymerase-active 3'-azido alternatives you may be benchmarking against.
Part 1: Structural & Mechanistic Divergence
The specificity of azido-nucleosides is dictated entirely by the position of the azide modification.
The 5'-Blockage (5'-Az-dA)
-
Mechanism: The 5'-OH is the obligate site for the first phosphate addition by Adenosine Kinase (AK). Replacing this oxygen with an azide (-N3) renders the molecule "invisible" to the phosphorylation machinery or acts as a competitive inhibitor.
-
Polymerase Interaction: Null. Without a 5'-triphosphate tail, no energy exists to drive the phosphodiester bond formation.
-
Primary Target: Adenosine Kinase (Inhibitor) and Methylthioadenosine Phosphorylase (MTAP).
The 3'-Termination (3'-Az-dA / AZddA)
-
Molecule: 3'-Azido-2',3'-dideoxyadenosine.[3]
-
Mechanism: The 5'-OH is intact, allowing conversion to 5'-triphosphate (3'-Az-dATP) by cellular kinases.
-
Polymerase Interaction: High. The polymerase incorporates it, but the 3'-azide prevents the next nucleotide addition (Chain Termination).
-
Specificity: High affinity for Reverse Transcriptase (RT) > DNA Polymerase
> DNA Polymerase .
Pathway Visualization
The following diagram illustrates why 5'-Az-dA fails to reach the polymerase, while 3'-Az-dA becomes a terminator.
Caption: Differential metabolic fate of 5'-azido vs. 3'-azido nucleosides. 5'-Az-dA is blocked at the kinase step, never reaching the polymerase.
Part 2: Comparative Specificity Profile
If your research requires a polymerase probe, you must select the correct analog. Below is the comparative data between the molecule you asked about (5'-Az) and the molecule that acts on polymerases (3'-Az).
| Feature | This compound (5'-Az-dA) | 3'-Azido-2',3'-dideoxyadenosine (3'-Az-dA) |
| Primary Biological Activity | Kinase Inhibition (Adenosine Kinase) | Chain Termination (DNA Synthesis) |
| Substrate for DNA Pol? | No (Cannot form dNTP) | Yes (As 3'-Az-dATP) |
| Substrate for RNA Pol? | No | Rarely (RNA Pol requires 2'-OH) |
| Metabolic Incorporation | Negligible / None | High (into DNA) |
| Specificity Ratio | Specific to Adenosine Binding Sites (non-catalytic) | RT >>> DNA Pol |
| Key Application | Click-labeling pre-synthesized DNA; AK inhibition studies | Antiviral research; Telomerase inhibition |
Specificity Data for 3'-Azido Analogs (The Alternative)
Since 5'-Az-dA has no polymerase activity, the following data applies to 3'-Az-dATP (the active metabolite of the alternative):
-
Reverse Transcriptase (HIV-1):
(High Affinity) -
DNA Polymerase
(Human): (Low Affinity) -
DNA Polymerase
(Mitochondrial): (Moderate Affinity - Toxicity Source) -
RNA Polymerase II: No significant inhibition (Requires Ribose sugar).
Part 3: Experimental Protocols (Self-Validating)
To empirically verify the specificity in your own system, use these distinct workflows.
Protocol A: The "Negative Control" (Verifying 5'-Az-dA Inertness)
Use this to prove 5'-Az-dA does not interfere with polymerization.
-
System: Primer Extension Assay using Klenow Fragment (exo-).
-
Reaction Mix:
-
Template: 50 nM primed M13mp18 DNA.
-
Enzyme: 0.1 U Klenow Fragment.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.
-
Control: dATP, dGTP, dCTP, dTTP (100 µM each).
-
Test: Replace dATP with 5'-Az-dA (nucleoside) or 5'-Az-dATP (if chemically synthesized).
-
-
Incubation: 37°C for 30 minutes.
-
Readout: Urea-PAGE gel.
-
Expected Result:
-
Control: Full-length product.
-
Test (5'-Az-dA): No extension . The enzyme cannot use the nucleoside.
-
Test (5'-Az-dATP): No extension . The 5'-azide prevents the alpha-phosphate attachment required for the phosphodiester bond.
-
Protocol B: Adenosine Kinase Inhibition (The Actual Activity)
Use this to validate the bioactivity of 5'-Az-dA.
-
Enzyme: Recombinant Human Adenosine Kinase (ADK).
-
Substrate: [
-32P]ATP + Adenosine (2 µM). -
Inhibitor: Titrate 5'-Az-dA (0.1 µM to 100 µM).
-
Mechanism: 5'-Az-dA competes with Adenosine for the active site but cannot accept the phosphate.
-
Readout: Thin Layer Chromatography (TLC) to separate AMP from ATP.
-
Result: Dose-dependent reduction in radiolabeled AMP formation.
-
Literature Reference: 5'-Az-dA typically exhibits an
in the low micromolar range against ADK [1].
-
References
-
Robak, T., & Robak, P. (2012).[1][2] Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias.[1][2] Current Pharmaceutical Design, 18(23), 3373-3388.[1][2]
- Winz, M. L., et al. (2015). Nucleoside analogs for metabolic labeling of RNA. Nucleic Acids Research.
-
Liu, X., et al. (2007). Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro.[3] Nucleic Acids Research, 35(21), 7118–7127. (Comparative data for 3'-azido specificity).[3]
-
Matyas, P., et al. (2016). 5'-modified nucleosides as inhibitors of adenosine kinase.[4] European Journal of Medicinal Chemistry.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine,5'-azido-5'-deoxy | CAS#:737-76-8 | Chemsrc [chemsrc.com]
- 3. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADK Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
Stability Profiling: 5'-Azido-5'-Deoxyadenosine vs. Cellular Thiols
Executive Summary: The Bioorthogonality Paradox
In metabolic labeling and activity-based protein profiling (ABPP), the assumption of "bioorthogonality" is often treated as binary. However, for nucleoside analogs like 5'-azido-5'-deoxyadenosine (5'-Az-dA) , the intracellular reality is nuanced. While the azide moiety (
This guide objectively analyzes the cross-reactivity of 5'-Az-dA with endogenous reducing agents (Glutathione, DTT, H
Key Takeaway: 5'-Az-dA offers superior background suppression compared to alkynes (which suffer from thiol-yne addition) but requires strict protection against reduction to prevent false negatives.
Mechanistic Insight: How Thiols "Kill" the Azide
The primary failure mode for 5'-Az-dA is not steric hindrance but chemical reduction. Inside the cytosol (1–10 mM GSH) or mitochondria (high redox potential), the azide group can undergo a Staudinger-like reduction or a radical-mediated reduction, converting the "clickable" azide into an inert amine.
The Reduction Pathway
Once reduced to 5'-amino-5'-deoxyadenosine , the molecule:
-
Loses Bioorthogonality: Amines cannot participate in CuAAC or SPAAC reactions.
-
Becomes a False Negative: The molecule is incorporated into the target (e.g., RNA or protein), but the signal is undetectable.
Figure 1: The "Signal Death" Pathway. High concentrations of thiols (GSH) divert the active azide probe into an inert amine species, preventing downstream detection.
Comparative Analysis: Azides vs. Alkynes vs. Halogens
When choosing a metabolic probe, the trade-off is often between Stability (Alkynes) and Specificity (Azides).
| Feature | 5'-Az-dA (Azide) | 5-Ethynyl-dA (Alkyne) | 5-Bromo-U (Halogen) |
| Primary Risk | False Negative (Reduction to Amine) | False Positive (Thiol-Yne Addition) | Steric Perturbation |
| Thiol Reactivity | Slow reduction by GSH/DTT. | Rapid radical addition to Cysteines. | Inert to thiols. |
| Cellular Stability | Moderate ( | High (Stable for days). | High. |
| Background Noise | Very Low (Azides are rare in biology). | Moderate (Reacts with cellular thiols). | High (Antibody cross-reactivity). |
| Detection Method | CuAAC (Click) or SPAAC (Copper-free). | CuAAC (Click).[1][2][3][4] | Antibody (Immunofluorescence). |
| Best Use Case | Short-term labeling (<12h); High-sensitivity needs. | Long-term pulse-chase; Harsh lysis conditions. | Historical comparisons; No chemistry required. |
Critical Analysis: While alkynes (EdA) are physically more stable, they suffer from Thiol-Yne reactivity . In cell lysates, endogenous cysteines can attack the alkyne triple bond (especially under radical conditions or during CuAAC), creating background noise [1]. Azides do not suffer from this background addition but risk losing their signal entirely if the environment is too reducing.
Experimental Protocol: Quantifying Azide Stability
Do not rely on manufacturer claims. Validate the stability of 5'-Az-dA in your specific biological buffer or lysate using this self-validating LC-MS workflow.
Method: Time-Resolved LC-MS Stability Assay
Objective: Determine the half-life (
Reagents:
-
Compound: this compound (10 mM stock in DMSO).
-
Thiol Source: L-Glutathione reduced (GSH) or Dithiothreitol (DTT).
-
Buffer: PBS (pH 7.4, degassed).
-
Internal Standard: Adenosine (to normalize injection variability).
Step-by-Step Workflow:
-
Preparation:
-
Prepare a reaction mixture: 100 µM 5'-Az-dA + 5 mM GSH (mimicking cytosolic conditions) in PBS.
-
Control A: 100 µM 5'-Az-dA in PBS (No GSH).
-
Control B: 100 µM 5'-Amino-dA (Standard for the reduction product).
-
-
Incubation:
-
Incubate at 37°C.
-
Aliquot sampling at
hours.
-
-
Quenching & Extraction:
-
Add 3 volumes of ice-cold Acetonitrile (ACN) to precipitate proteins and quench the reaction.
-
Centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).
-
Gradient: 0% to 60% ACN in 0.1% Formic Acid over 10 min.
-
Detection: Monitor ESI+ MS for:
-
Azide (Target):
-
Amine (Reduction Product):
(Mass shift of -26 Da due to loss of and gain of ).
-
-
Figure 2: Stability Assay Workflow. A stepwise method to quantify the conversion of Azide to Amine over time.
Troubleshooting & Optimization
If you observe significant signal loss (high Amine peak in LC-MS):
-
Avoid DTT/TCEP during Lysis:
-
Problem: Strong reducing agents like DTT or TCEP used in lysis buffers will instantly reduce the azide before you can perform the click reaction.
-
Solution: Use IAA (Iodoacetamide) or NEM (N-Ethylmaleimide) in your lysis buffer to alkylate free thiols immediately upon lysis, preserving the azide [2].
-
-
Copper Protection:
-
Problem: Copper (I) used in CuAAC is oxidized by dissolved oxygen, stopping the reaction. Users often add excess ascorbate, which can inadvertently promote azide reduction if left too long.
-
Solution: Use a copper-chelating ligand like THPTA or BTTAA .[5] These ligands stabilize Cu(I), allowing for lower catalyst concentrations and faster reaction times, minimizing the window for side reactions [3].
-
-
Switch to SPAAC (Copper-Free):
-
If the cellular environment is too reducing for CuAAC stability, use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-functionalized dyes. This reaction is faster and avoids the redox stress of copper/ascorbate systems.
-
References
-
Eris, D. et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Central Science. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of "Click Chemistry" for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals. Link
Sources
- 1. Azide vs Alkyne Functionalization in Pt(II) Complexes for Post-treatment Click Modification: Solid-State Structure, Fluorescent Labeling, and Cellular Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5'-azido-5'-deoxyadenosine: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset that is both rigorous and adaptable. 5'-azido-5'-deoxyadenosine, a purine nucleoside analog, is a valuable reagent, particularly in the realm of "click chemistry".[1] However, the presence of the azide functional group necessitates a comprehensive and proactive approach to laboratory safety. This guide provides essential, field-proven insights and procedural guidance for its safe handling, grounded in the principles of chemical reactivity and risk mitigation.
The core philosophy of this guide is to move beyond a simple checklist of personal protective equipment (PPE). Instead, we will build a self-validating system of safety by understanding the inherent hazards of the molecule and implementing a multi-layered defense strategy.
The "Why": Understanding the Inherent Hazards of the Azide Group
The operational risks associated with this compound stem directly from the energetic nature of the azide moiety (-N₃). Organic azides should be treated as potentially explosive, with sensitivity to several common laboratory stimuli.[2]
-
Shock and Friction Sensitivity: Azide compounds can be detonated by physical shock, such as dropping a container, or by friction. This is a critical consideration when handling the solid material and even when using standard laboratory glassware. For instance, friction from a ground-glass joint on glassware can be sufficient to initiate detonation.[3]
-
Thermal Sensitivity: Heat can lead to the rapid decomposition of organic azides, evolving nitrogen gas and creating a significant explosion hazard.[2]
-
Reactivity with Metals: Azides can react with various metals—notably copper, lead, silver, and gold—to form highly shock-sensitive and explosive heavy metal azides.[4] This has profound implications for everything from the choice of spatula to the method of disposal.
-
Acid Incompatibility: Contact with acids will protonate the azide group, forming hydrazoic acid (HN₃), a substance that is both highly toxic and explosive.[2]
-
Toxicity: While specific toxicity data for this compound may be limited, organic azides as a class are potentially toxic if inhaled, ingested, or absorbed through the skin.[2] Prudent practice dictates treating this compound as hazardous until proven otherwise.[5]
A Multi-Layered Defense: Engineering Controls and Safe Work Practices
Before we even consider PPE, we must engineer the risk out of the environment and our procedures. This is the most effective layer of defense.
Essential Engineering Controls
These are non-negotiable elements of your laboratory setup for handling azides.
-
Certified Chemical Fume Hood: All handling of this compound, from weighing the solid to running reactions and quenching waste, must be performed inside a properly functioning chemical fume hood.[4] This control is primary for preventing inhalation exposure.
-
Blast Shield: For any reaction involving the azide or when handling more than milligram quantities, a blast shield must be positioned between the user and the apparatus.[2][6] The fume hood sash should also be kept as low as possible.
-
Designated Work Area: All work with the azide should be conducted in a designated area. The work surface should be lined with disposable, plastic-backed absorbent paper to contain any potential spills and simplify decontamination.[3][7]
Administrative Controls and Standard Operating Procedures (SOPs)
These are the rules and procedures that govern how you work.
-
Minimize Scale: The most critical safety decision is to use the smallest possible quantity of the azide for your experiment.[6] Do not scale up reactions without a thorough hazard review.
-
Avoid Metal Contact: Never use metal spatulas for weighing or transferring azides; use plastic or ceramic spatulas instead.[3][8]
-
Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[2]
-
Glassware Selection: Whenever possible, avoid using glassware with ground-glass joints to minimize friction.[8] If their use is unavoidable, ensure the joints are clean and properly lubricated.
-
No Working Alone: It is imperative that you do not work alone when handling energetic materials like azides.[2]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense between you and the chemical. Its selection and use must be meticulous and informed by the hazards discussed above.
PPE Specifications
The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Tightly Fitting Safety Goggles & Full-Face Shield | Goggles provide a seal against splashes.[9] The full-face shield is worn over the goggles to protect against the force of a potential detonation or splash, especially when handling the solid or during reactions.[2][10] |
| Hand | Chemical-Resistant Gloves (Double-Gloved) | An inner nitrile glove provides a primary barrier, while a second, outer nitrile or neoprene glove offers additional protection.[2][4] Inspect gloves for any signs of degradation or holes before use.[9] Never wear contaminated gloves outside the immediate work area.[10] |
| Body | Flame-Resistant Laboratory Coat & Acid-Resistant Apron | The lab coat must be fully buttoned to protect the torso and arms.[4] An acid-resistant apron worn over the lab coat provides an additional layer of protection against corrosive spills.[7] |
| Footwear | Closed-Toe Shoes | Full-length pants and closed-toe shoes are mandatory for all laboratory work to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely using this compound in a typical laboratory workflow.
Caption: Workflow for Safe Handling of this compound.
-
Preparation : Before handling the compound, don all required PPE as specified in the table above. Prepare your designated work area within the fume hood, ensuring a blast shield is in place and the work surface is protected.[2]
-
Weighing : Carefully weigh the required amount of solid this compound using a plastic or ceramic spatula and weighing paper.[8] Avoid any actions that could create friction or shock.
-
Solubilization : Add the solid to your chosen non-halogenated solvent in the reaction vessel.
-
Reaction : Conduct the reaction behind the blast shield with the fume hood sash lowered.
-
Post-Reaction Handling : Upon completion, any residual azide in the reaction mixture must be destroyed. This typically involves the slow, controlled addition of a reducing agent while monitoring for any gas evolution or temperature changes.[2]
Disposal Plan: A Critical Final Step
Improper disposal of azide waste is a primary cause of laboratory incidents.
-
Never Pour Down the Drain : Under no circumstances should azide-containing solutions be poured down the sink. Reaction with lead or copper in the plumbing can form highly explosive metal azides over time.[8]
-
Waste Collection : All materials contaminated with this compound—including quenched reaction mixtures, solvents, contaminated paper towels, and used PPE—must be collected in a dedicated and clearly labeled hazardous waste container.[2][11]
-
Labeling : The waste container label must clearly state "Azide Waste (Deactivated)" and list the chemical contents.[2]
-
Institutional Disposal : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like acids and metals. Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.[2]
-
Decontamination : Thoroughly decontaminate all glassware and work surfaces that came into contact with the azide.[2]
By integrating a deep understanding of the chemical hazards with robust engineering controls, strict procedural discipline, and appropriate personal protective equipment, researchers can confidently and safely utilize this compound in their critical work.
References
-
Luo, Q. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. Available at: [Link]
-
Gold Laboratory. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico, Department of Chemistry and Chemical Biology. Available at: [Link]
-
Environmental Health and Safety. Azide Compounds. Princeton University. Available at: [Link]
-
Purdue University. Sodium azide. Available at: [Link]
-
ChemSrc. (2025). Adenosine,5'-azido-5'-deoxy. Available at: [Link]
-
Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. ETH Zurich. Available at: [Link]
-
Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]
-
University of Toronto, Environmental Health & Safety. General Laboratory Safety Practices. Available at: [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. purdue.edu [purdue.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. hmc.edu [hmc.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
